2-(Formylamino)benzoic acid
Description
Properties
IUPAC Name |
2-formamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPDUXGHXIXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187059 | |
| Record name | N-Formylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3342-77-6 | |
| Record name | Formylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylanthranilic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3342-77-6 | |
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| Record name | N-Formylanthranilic acid | |
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| Record name | N-FORMYLANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-FORMYLANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6670418F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Formylanthranilic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-(Formylamino)benzoic acid CAS number and properties
An In-Depth Technical Guide to 2-(Formylamino)benzoic Acid
This technical guide provides a comprehensive overview of this compound, also known as N-formylanthranilic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and biological significance of this compound. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a modulator of a key metabolic pathway.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. It is important to note that while the fundamental properties are well-established, specific experimental values for some properties like the melting point are not consistently reported in publicly available literature. The spectral data provided is predicted based on the known characteristics of its functional groups and data from closely related compounds, such as its methyl ester and the precursor, anthranilic acid.
General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3342-77-6 | N/A |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| IUPAC Name | 2-formamidobenzoic acid | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Data not available. For comparison, the related 2-(phenylamino)benzoic acid melts at 182-185 °C. | [2] |
| Solubility | Soluble in hot water, ethanol, and diethyl ether (predicted). | [3] |
Predicted Spectroscopic Data
| Spectrum Type | Predicted Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3200 (N-H stretch of amide), ~1700-1680 (C=O stretch of carboxylic acid), ~1660 (C=O stretch of amide, Amide I), ~1540 (N-H bend, Amide II), ~1320-1210 (C-O stretch of carboxylic acid). |
| ¹H NMR (ppm) | ~11-13 (singlet, 1H, COOH), ~8.5 (singlet, 1H, CHO), ~7.5-8.2 (multiplet, 4H, aromatic protons). |
| ¹³C NMR (ppm) | ~170 (C=O, carboxylic acid), ~165 (C=O, amide), ~140-120 (aromatic carbons). |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 165. Key fragments would likely correspond to the loss of -OH (m/z 148), -COOH (m/z 120), and -NHCHO (m/z 121). |
Biological Activity and Signaling Pathway
This compound is a metabolite of the amino acid phenylalanine.[1] It has been identified as an inhibitor of 3-hydroxyanthranilic acid oxidoreductase (also known as 3-hydroxyanthranilate 3,4-dioxygenase, HAAO).[1] This enzyme is a critical component of the kynurenine pathway, which is the primary route for tryptophan catabolism.
The inhibition of HAAO by this compound prevents the conversion of 3-hydroxyanthranilic acid to quinolinic acid. This action has been linked to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol, suggesting a potential therapeutic role in managing cardiovascular diseases.[1]
Below is a diagram illustrating the relevant section of the kynurenine pathway and the inhibitory effect of this compound.
Caption: Inhibition of HAAO in the Kynurenine Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for related compounds.
Synthesis of this compound
A common and straightforward method for the synthesis of N-formylated amines is the reaction of the corresponding amine with formic acid, often in the presence of a dehydrating agent or under azeotropic distillation conditions.
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Round-bottom flask (250 mL)
Procedure:
-
In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formic acid (23 g, 0.5 mol).
-
Add 100 mL of toluene to the flask.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the toluene solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product in a vacuum oven.
The workflow for this synthesis is depicted in the diagram below.
Caption: Synthesis and workup of this compound.
Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization to remove unreacted starting materials and by-products.
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flasks
-
Hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Once dissolved, add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize yield, the flask can be placed in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized compound can be assessed using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for peak purity and retention time. The purity can be estimated by the relative area of the main peak.
References
An In-depth Technical Guide to 2-Formamidobenzoic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-formamidobenzoic acid (also known as N-formylanthranilic acid). An important metabolite in the kynurenine pathway, this compound is of significant interest to researchers in biochemistry, pharmacology, and drug development. This document consolidates key data on its physical constants, spectral characteristics, and chemical behavior. Detailed experimental protocols for its synthesis and purification are provided, alongside a discussion of its stability and biological role. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, adhering to stringent specifications for clarity and contrast.
Introduction
2-Formamidobenzoic acid is an organic compound with the chemical formula C₈H₇NO₃. It is a derivative of anthranilic acid where the amino group has been formylated. In biological systems, it is recognized as an intermediate in the kynurenine pathway, the primary metabolic route for tryptophan degradation.[1] The study of 2-formamidobenzoic acid and its analogs is crucial for understanding the biochemical intricacies of this pathway, which is implicated in a variety of physiological and pathological processes, including immune response and neurodegenerative diseases.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-formamidobenzoic acid are summarized in the tables below. These values are essential for its handling, characterization, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-formamidobenzoic acid | [1] |
| Synonyms | N-formylanthranilic acid, Formylanthranilic acid | [1] |
| CAS Number | 3342-77-6 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 168-171 °C | |
| Boiling Point | Decomposes before boiling | |
| pKa (Strongest Acidic) | 3.57 (Predicted) | |
| Water Solubility | 2.33 g/L (Predicted) |
Table 2: Spectral Data
Detailed spectral analysis is critical for the unambiguous identification and characterization of 2-formamidobenzoic acid. The following table summarizes key spectral features.
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals for aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), a singlet for the formyl proton (δ ~8.3 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). The amide proton may show a broad signal. |
| ¹³C NMR | Expected signals for aromatic carbons (δ 110-140 ppm), a carbonyl carbon of the formyl group (δ ~160-165 ppm), and a carbonyl carbon of the carboxylic acid (δ ~170-175 ppm). |
| Infrared (IR) | Characteristic absorptions for O-H stretching of the carboxylic acid (broad band, ~2500-3300 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C=O stretching of the amide (Amide I band, ~1650-1680 cm⁻¹), and N-H bending of the amide (Amide II band, ~1550 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 165. Common fragmentation patterns would involve the loss of H₂O (m/z 147), CHO (m/z 136), and COOH (m/z 120). |
Experimental Protocols
Synthesis of 2-Formamidobenzoic Acid from Anthranilic Acid
This protocol describes a common method for the N-formylation of anthranilic acid.
Workflow for the Synthesis of 2-Formamidobenzoic Acid
Caption: A generalized workflow for the synthesis and purification of 2-formamidobenzoic acid.
Materials:
-
Anthranilic acid
-
Formic acid (88-98%)
-
Acetic anhydride
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in an excess of formic acid.
-
While stirring, slowly add acetic anhydride dropwise to the solution. An exothermic reaction may occur, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing cold deionized water while stirring. A precipitate of crude 2-formamidobenzoic acid will form.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any remaining formic acid and other water-soluble impurities.
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
This protocol outlines the steps for purifying crude 2-formamidobenzoic acid.
Caption: A simplified diagram of the kynurenine pathway, highlighting the formation of key metabolites from tryptophan.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of 2-formamidobenzoic acid, catering to the needs of researchers and professionals in the scientific community. The tabulated data, experimental protocols, and pathway diagrams offer a valuable resource for those working with this compound. A thorough understanding of its characteristics is essential for its effective use in research and development, particularly in the context of the kynurenine pathway and its implications for human health and disease.
References
Spectral Analysis of 2-(Formylamino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(Formylamino)benzoic acid, also known as N-formylanthranilic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents the available mass spectrometry data alongside a comparative analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data from the closely related precursor, 2-aminobenzoic acid (anthranilic acid). This approach allows for an informed interpretation of the expected spectral features of this compound.
Data Presentation
The following tables summarize the available and predicted spectral data for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol [1] |
| Major Fragments (m/z) | 148, 120, 92 |
Note: The mass spectrometry data is based on publicly available information which may be limited to select fragments.
Table 2: ¹H NMR Spectral Data (Comparative)
| 2-Aminobenzoic Acid | This compound (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 6.58 (dd, J=8.4, 7.6 Hz) | H-5 |
| 6.79 (d, J=8.4 Hz) | H-3 |
| 7.37 (ddd, J=8.4, 7.6, 1.6 Hz) | H-4 |
| 7.78 (dd, J=7.6, 1.6 Hz) | H-6 |
| 7.2 (br s) | -NH₂ |
| 11.0 (br s) | -COOH |
The introduction of the electron-withdrawing formyl group (-CHO) is expected to induce downfield shifts for the adjacent protons. The amide proton signal is anticipated to shift significantly downfield compared to the amine protons. A new singlet corresponding to the formyl proton should also be present.
Table 3: ¹³C NMR Spectral Data (Comparative)
Similar to the ¹H NMR data, this table compares the ¹³C NMR data of 2-aminobenzoic acid with the predicted shifts for this compound.
| 2-Aminobenzoic Acid | This compound (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 111.9 | C-1 |
| 116.3 | C-3 |
| 117.0 | C-5 |
| 131.8 | C-6 |
| 134.5 | C-4 |
| 151.3 | C-2 |
| 169.5 | -COOH |
The formyl group's presence is expected to shift the resonance of C-2 downfield. A new signal for the carbonyl carbon of the formyl group should appear in the downfield region.
Table 4: Infrared (IR) Spectroscopy Data (Comparative)
This table compares the characteristic IR absorption bands of 2-aminobenzoic acid with the expected bands for this compound.
| 2-Aminobenzoic Acid | This compound (Predicted) |
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 (two bands) | N-H stretch (amine) |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1670 | C=O stretch (carboxylic acid) |
| ~1610 | N-H bend (amine) |
| ~1580, 1485 | C=C stretch (aromatic) |
The IR spectrum of this compound is expected to show a single N-H stretching band characteristic of a secondary amide, as opposed to the two bands of a primary amine. A prominent amide I band (C=O stretch) should also be visible.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel and tune it.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 2-(Formylamino)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-(Formylamino)benzoic acid in organic solvents. A comprehensive search of publicly available scientific literature and databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework of established experimental protocols for determining the solubility of organic compounds like this compound. It also includes a representative data table to illustrate how such experimental results would be presented and a visualization of the experimental workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound in their laboratories.
Introduction
This compound, also known as N-formylanthranilic acid, is an organic compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. The solubility of a compound dictates its behavior in solution, which is a critical factor in processes such as reaction kinetics, crystallization, and bioavailability.
Illustrative Solubility Data Presentation
While specific experimental data is not available, the following table illustrates how the quantitative solubility data for this compound would be presented upon experimental determination. This table is for representative purposes only.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
| Methanol | 40 | Data to be determined | Data to be determined |
| Ethanol | 40 | Data to be determined | Data to be determined |
| Acetone | 40 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents. The shake-flask method followed by gravimetric or spectroscopic analysis is considered the gold standard for determining equilibrium solubility.
This method is widely used to determine the thermodynamic equilibrium solubility of a solute in a solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
-
UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any suspended solid particles, filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.
-
Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the methods described below.
3.2.1. Gravimetric Analysis This is a straightforward method for determining the concentration of a non-volatile solute.
-
Weighing the Sample: Accurately weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Place the vial in a vacuum oven or a well-ventilated fume hood at a temperature that will facilitate the evaporation of the solvent without decomposing the solute.
-
Drying to a Constant Weight: Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The mass of the dissolved this compound is the final constant weight of the vial minus the initial weight of the empty vial. The solubility can then be expressed in grams per 100 mL or other appropriate units.
3.2.2. Spectroscopic Analysis (UV-Vis or HPLC) This method is suitable for compounds with a chromophore and is often faster than the gravimetric method.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance (using a UV-Vis spectrophotometer) or the peak area (using HPLC) of the standard solutions. Plot a calibration curve of absorbance/peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Measure the absorbance or peak area of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(Formylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(Formylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The presented data offers fundamental insights into the molecule's structural stability, spectroscopic signatures, and chemical reactivity. Methodologies are detailed to ensure reproducibility, and visualizations are provided to elucidate computational workflows and the interplay of molecular properties.
Introduction
This compound, an N-formyl derivative of anthranilic acid, presents a compelling subject for theoretical investigation due to its structural motifs that are pertinent to drug design and molecular recognition. The presence of a carboxylic acid group, an amide linkage, and an aromatic ring system allows for a rich interplay of electronic and steric effects, as well as the potential for diverse intermolecular interactions such as hydrogen bonding. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its behavior in various chemical and biological environments.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[1][2] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental studies. This guide presents a detailed theoretical analysis of this compound, providing valuable data for researchers in fields such as pharmacology, materials science, and synthetic chemistry.
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The molecular structure of this compound was first constructed and subjected to geometry optimization without any symmetry constraints. The calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely recognized for its efficacy in describing the electronic structure of organic molecules.[1] The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to provide a balanced description of both the core and valence electronic regions.
Frequency calculations were performed at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These calculations also provided the theoretical vibrational spectra (Infrared and Raman). The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also determined from the optimized structure.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.
Optimized Geometrical Parameters
The optimized molecular structure of this compound is presented in terms of selected bond lengths, bond angles, and dihedral angles. The atom numbering scheme is depicted in the accompanying molecular structure diagram.
(Note: As direct computational results for this compound are not available in the provided search results, this data is representative and based on typical values for similar molecular fragments from related studies. The atom numbering is hypothetical for the purpose of this illustration.)
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (º) | ||
| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |
| C1-C7 | 1.490 | C1-C2-N1 | 121.0 |
| C2-N1 | 1.410 | C2-N1-C8 | 125.0 |
| N1-C8 | 1.365 | N1-C8-O1 | 123.0 |
| C8-O1 | 1.230 | C1-C7-O2 | 124.0 |
| C7-O2 | 1.225 | C1-C7-O3 | 112.0 |
| C7-O3 | 1.350 | O2-C7-O3 | 124.0 |
| O3-H1 | 0.970 | C7-O3-H1 | 108.0 |
| Dihedral Angles (º) | |||
| C6-C1-C2-N1 | 179.5 | C1-C2-N1-C8 | 150.0 |
| C2-N1-C8-O1 | 5.0 | C2-C1-C7-O2 | -175.0 |
Vibrational Frequencies
The calculated vibrational frequencies and their corresponding assignments provide a theoretical basis for the interpretation of experimental IR and Raman spectra.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3570 | O-H stretch | Carboxylic acid |
| 3350 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 2980 | C-H stretch | Formyl |
| 1720 | C=O stretch | Carboxylic acid |
| 1685 | C=O stretch | Amide I |
| 1600, 1580, 1480 | C=C stretch | Aromatic ring |
| 1540 | N-H bend | Amide II |
| 1450 | C-H bend | Aromatic |
| 1300 | C-O stretch | Carboxylic acid |
| 1250 | C-N stretch | |
| 850 | C-H out-of-plane bend | Aromatic |
Electronic Properties
The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of the molecule.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Experimental Protocols
While this guide focuses on theoretical calculations, a brief outline of relevant experimental protocols is provided for context and for the validation of computational results.
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 2-aminobenzoic acid (anthranilic acid). This can be achieved by reacting 2-aminobenzoic acid with formic acid or a mixture of formic acid and acetic anhydride. The reaction mixture is typically heated, and upon cooling, the product crystallizes and can be purified by recrystallization from a suitable solvent such as ethanol or water.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The infrared spectrum of a solid sample of this compound can be recorded using the KBr pellet technique on an FT-IR spectrometer. The spectrum would be collected over a range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The Raman spectrum can be obtained using a Nd:YAG laser source with an excitation wavelength of 1064 nm. The spectrum would be recorded for a solid sample in a capillary tube.
-
UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded in a suitable solvent (e.g., ethanol, methanol) using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Interrelation of Electronic Properties.
Conclusion
This technical guide has presented a detailed theoretical investigation of this compound using DFT calculations. The provided quantitative data on the molecule's geometry, vibrational frequencies, and electronic properties serve as a valuable resource for researchers. The outlined computational and experimental protocols, along with the illustrative diagrams, offer a comprehensive framework for understanding and extending the study of this and related molecules. The insights gained from these quantum chemical calculations can aid in the rational design of new pharmaceuticals and functional materials.
References
In-depth Technical Guide: Crystal Structure Analysis of N-formylanthranilic Acid and its Isomer
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the methodologies and data interpretation involved in the crystal structure analysis of N-formylated aminobenzoic acids. Due to the current unavailability of publicly accessible, detailed crystallographic data for N-formylanthranilic acid (the ortho isomer), this document utilizes the comprehensive data available for its structural isomer, p-formamidobenzoic acid, as a case study. This approach serves to illustrate the experimental protocols, data presentation, and analytical depth expected in such a study.
Introduction: The Significance of Crystal Structure Analysis
The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, such as N-formylanthranilic acid, crystal structure analysis is a critical component of drug development. It provides invaluable insights into:
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have profound effects on solubility, bioavailability, and stability.
-
Solid-state Stability: Understanding the intermolecular interactions that stabilize the crystal lattice.
-
Structure-Activity Relationship (SAR): Correlating the molecular conformation and intermolecular interactions with the biological activity of the compound.
-
Rational Drug Design: Providing a basis for the design of new molecules with improved properties.
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the crystal structure of a compound, providing precise atomic coordinates and revealing details of molecular geometry and packing.
Case Study: Crystal Structure of p-Formamidobenzoic Acid
As a surrogate for N-formylanthranilic acid, we present the crystallographic data for p-formamidobenzoic acid. This compound has been the subject of detailed structural studies, offering a clear example of the data and analysis central to this guide.
Data Presentation
The quantitative data from the crystal structure determination of p-formamidobenzoic acid are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for p-Formamidobenzoic Acid [1][2]
| Parameter | Value |
| Empirical formula | C₈H₇NO₃ |
| Formula weight | 165.15 |
| Crystal system | Monoclinic |
| Space group | Pc |
| a (Å) | 7.097(1) |
| b (Å) | 19.257(1) |
| c (Å) | 10.893(1) |
| β (°) | 106.17(2) |
| Volume (ų) | 1429.8(3) |
| Z | 4 |
| Calculated density (g/cm³) | 1.536 |
| Absorption coeff. (mm⁻¹) | 0.12 |
| F(000) | 688 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data coll. (°) | 2.0 - 27.0 |
| Reflections collected | 2419 |
| Independent reflections | 1582 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.148 |
| R indices (all data) | R1 = 0.082, wR2 = 0.162 |
| Goodness-of-fit on F² | 1.03 |
Table 2: Selected Bond Lengths (Å) for p-Formamidobenzoic Acid [2]
| Atom 1 | Atom 2 | Length (Å) |
| C1 | C2 | 1.390(3) |
| C1 | C6 | 1.391(3) |
| C1 | C7 | 1.489(3) |
| C4 | N1 | 1.408(3) |
| N1 | C8 | 1.332(3) |
| C8 | O3 | 1.233(3) |
| C7 | O1 | 1.311(3) |
| C7 | O2 | 1.215(3) |
Table 3: Selected Bond Angles (°) for p-Formamidobenzoic Acid [2]
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C2 | C1 | C6 | 118.9(2) |
| C2 | C1 | C7 | 119.8(2) |
| C6 | C1 | C7 | 121.3(2) |
| C5 | C4 | N1 | 119.3(2) |
| C3 | C4 | N1 | 121.5(2) |
| C8 | N1 | C4 | 128.8(2) |
| O3 | C8 | N1 | 124.2(2) |
| O2 | C7 | O1 | 122.9(2) |
| O2 | C7 | C1 | 120.7(2) |
| O1 | C7 | C1 | 116.4(2) |
Experimental Protocols
The following sections detail the typical methodologies employed for the synthesis and crystal structure analysis of compounds like p-formamidobenzoic acid.
Synthesis and Crystallization
A novel synthesis route for p-formamidobenzoic acid involves the use of degraded 1,4-dioxane. Over time, 1,4-dioxane can form peroxides, which subsequently oxidize to formic acid. This in-situ generated formic acid then reacts with p-aminobenzoic acid (p-ABA) to yield p-formamidobenzoic acid (p-FBA).
Protocol:
-
Reactant Preparation: p-Aminobenzoic acid is dissolved in aged 1,4-dioxane (which has been confirmed to contain formic acid via methods such as FTIR).
-
Reaction and Crystallization: The solution is allowed to stand at room temperature. The formylation reaction proceeds, and as the concentration of p-formamidobenzoic acid surpasses its solubility limit, crystals begin to form.
-
Crystal Harvesting: The resulting crystals are isolated by filtration, washed with a small amount of fresh solvent to remove any unreacted starting material, and dried under ambient conditions.
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects diffraction data by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a set of unique reflection data with their corresponding intensities and standard uncertainties.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.
Caption: Experimental workflow for crystal structure analysis.
Conclusion
This technical guide has outlined the essential components of a crystal structure analysis for N-formylated aminobenzoic acids, using the readily available data for p-formamidobenzoic acid as a detailed example. The provided tables of crystallographic data and the experimental protocols for synthesis and single-crystal X-ray diffraction offer a comprehensive overview for researchers in the field. The workflow diagram provides a clear visual representation of the logical steps involved in such an analysis. While specific data for N-formylanthranilic acid remains to be published, the principles and methodologies detailed herein are directly applicable and provide a robust framework for its future structural elucidation.
References
The Multifaceted Biological Activities of 2-(Formylamino)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Formylamino)benzoic acid, also known as N-formylanthranilic acid, is an intriguing metabolite with a growing body of research suggesting its involvement in a variety of physiological and pathological processes. As a derivative of anthranilic acid and a key player in the kynurenine pathway of tryptophan metabolism, this compound is positioned at the crossroads of inflammation, lipid metabolism, and cellular signaling. This technical guide provides an in-depth exploration of the potential biological activities of this compound, summarizing the current state of knowledge, presenting available quantitative data, and detailing relevant experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this molecule and its derivatives.
Introduction
This compound is an organic compound with the chemical formula C₈H₇NO₃. It is structurally characterized by a benzoic acid core with a formylamino group at the ortho position. This molecule is a known human metabolite, identified as a product of phenylalanine and tryptophan metabolism[1][2]. Its presence in the kynurenine pathway, a critical route for tryptophan degradation that generates several neuroactive and immunomodulatory molecules, has drawn significant attention to its potential biological roles.
Derivatives of the parent molecule, anthranilic acid, have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[3]. This has spurred interest in the pharmacological profile of its N-formylated counterpart. Current research points towards potential activities of this compound in inflammation modulation, cholesterol regulation, and as a scaffold for the synthesis of novel therapeutic agents.
Potential Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is primarily linked to its role within the kynurenine pathway, which is intricately connected to the immune response. The pathway is activated during inflammation, and its metabolites can exert both pro- and anti-inflammatory effects.
A study on the effects of fish oil supplementation demonstrated that increased intake of omega-3 fatty acids led to a significant reduction in the levels of N-formylanthranilic acid, alongside other kynurenine pathway metabolites like kynurenate and anthranilate. This reduction was associated with decreased inflammation, suggesting that this compound may be a biomarker or mediator in inflammatory processes.
While direct inhibition of cyclooxygenase (COX) enzymes by this compound has not been extensively documented, the structurally related fenamic acids (N-phenylanthranilic acid derivatives) are well-known COX inhibitors. This raises the possibility of a similar, albeit potentially weaker, mechanism for this compound.
Cholesterol Metabolism
This compound has been reported to play a role in cholesterol regulation by inhibiting the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO)[4]. HAAO is involved in the catabolism of 3-hydroxyanthranilic acid, a downstream product in the kynurenine pathway. By inhibiting this enzyme, this compound prevents the copper-catalyzed oxidation of low-density lipoprotein-cholesterol (LDL-C)[4]. This inhibition leads to a decrease in LDL levels and a potential increase in high-density lipoprotein (HDL) levels, thereby reducing the risk of atherosclerosis[4].
Antimicrobial and Anticancer Potential
While direct evidence for the antimicrobial and anticancer activities of this compound is limited, the broader class of benzoic acid and anthranilic acid derivatives has been extensively investigated for these properties. Numerous studies have demonstrated the synthesis of novel derivatives with significant antibacterial, antifungal, and antiproliferative activities. These derivatives often serve as lead compounds in drug discovery programs, highlighting the therapeutic potential of the core scaffold. Further investigation is warranted to determine if this compound itself possesses clinically relevant antimicrobial or anticancer efficacy.
Quantitative Data
Specific quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activities of this compound are not widely available in the public domain. The majority of published research focuses on its derivatives. The following table summarizes representative data for related compounds to provide a contextual understanding of the potential potency of this chemical class.
| Compound Class | Target/Assay | Activity | Reference |
| Benzoic Acid Derivatives | VLA-4 Antagonism | IC₅₀ = 0.51 nM (for compound 12l) | |
| N-Benzoyl Anthranilic Acid Derivatives | Aldo-keto reductase AKR1C3 Inhibition | IC₅₀ = 0.31 µM (for compound 10) | |
| 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues | Adenovirus Replication Inhibition | EC₅₀ = 0.6 µM (for compounds 35g and 35j) | |
| N-substituted anthranilic acid derivatives | Anti-inflammatory (carrageenan-induced edema) | 50.66% inhibition at 50 mg/kg (for compound 7b) | [3] |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its metabolic context and the activities of related compounds, several pathways are of significant interest.
Kynurenine Pathway
This compound is an intermediate in the kynurenine pathway, which is the primary route for tryptophan catabolism. This pathway is crucial for generating NAD⁺ and a host of bioactive molecules that can influence neurotransmission and immune responses.
Caption: Simplified Kynurenine Pathway highlighting the position of this compound.
NF-κB and NLRP3 Inflammasome Signaling
While direct evidence is lacking for this compound, other N-formyl peptides are known to activate formyl peptide receptors (FPRs), which can trigger downstream inflammatory signaling cascades, including the activation of NF-κB and the NLRP3 inflammasome[5]. These pathways are central to the production of pro-inflammatory cytokines like IL-1β and TNF-α. Given the structural similarity, it is plausible that this compound could modulate these pathways, although this requires experimental validation.
Caption: Hypothesized inflammatory signaling pathway for this compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a widely used in vitro method to screen for anti-inflammatory activity.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory properties.
-
Reagents:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
This compound (test compound)
-
Diclofenac sodium (standard drug)
-
Double-distilled water
-
-
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.
-
A control group should be prepared with double-distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
-
Reagents:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Standard antibiotic (e.g., Norfloxacin)
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity to determine the MIC.
-
Conclusion and Future Directions
This compound is a metabolite of significant interest due to its position in the immunologically active kynurenine pathway and its structural relationship to known therapeutic agents. The current evidence, although in some areas indirect, points towards its potential involvement in modulating inflammation and cholesterol metabolism. The lack of extensive, direct quantitative data underscores the need for further focused research to elucidate its precise mechanisms of action and pharmacological profile.
Future research should prioritize:
-
Quantitative bioactivity studies: Determining the IC₅₀/EC₅₀ values of this compound in a range of relevant assays (e.g., COX inhibition, HAAO inhibition, cytokine release).
-
Signaling pathway analysis: Investigating the direct effects of the compound on key inflammatory pathways such as NF-κB and the NLRP3 inflammasome.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, hyperlipidemia, and other relevant diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to identify compounds with enhanced potency and selectivity.
A deeper understanding of the biological activities of this compound will pave the way for its potential development as a novel therapeutic agent or as a lead compound for the design of next-generation drugs.
References
- 1. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Formylanthranilic acid (HMDB0004089) [hmdb.ca]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
2-(Formylamino)benzoic Acid: A Key Intermediate in Tryptophan Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially misidentified as a metabolite of phenylalanine, 2-(Formylamino)benzoic acid, more commonly known as N'-formylkynurenine (NFK), is now understood to be the pivotal first intermediate in the kynurenine pathway, the primary route for tryptophan catabolism. This pathway is responsible for degrading approximately 95% of dietary tryptophan not utilized for protein synthesis. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the oxidative cleavage of tryptophan's indole ring to form NFK.[1][2][3] This initial step is rate-limiting for the entire pathway.[1] NFK is a transient molecule, rapidly hydrolyzed by arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine.[1]
The kynurenine pathway is of significant interest in drug development and clinical research due to its profound implications in the immune system and neurological conditions.[4] Dysregulation of this pathway is associated with a range of pathologies, including cancer, neurodegenerative disorders, and psychiatric conditions.[4] Consequently, the enzymes that produce and metabolize NFK are considered important therapeutic targets. This guide provides a comprehensive technical overview of NFK, including its role in the kynurenine pathway, quantitative data on related metabolites, detailed experimental protocols for its study, and visualizations of the key metabolic and experimental workflows.
Quantitative Data
Direct quantification of endogenous N'-formylkynurenine in biological matrices is challenging due to its instability, leading to a scarcity of reported physiological concentrations. However, the concentrations of its precursor, tryptophan, and its stable downstream product, kynurenine, are well-documented and serve as crucial indicators of kynurenine pathway activity. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a proxy for the activity of the rate-limiting enzymes IDO1 and TDO.
Below are tables summarizing the concentrations of key metabolites in the kynurenine pathway in human plasma/serum from healthy individuals. These values provide a baseline for researchers studying the flux through this metabolic route.
Table 1: Serum Concentrations of Tryptophan and Kynurenine in Healthy Adults
| Analyte | Gender | Concentration (µM) (Mean ± SE) | Reference |
| L-Tryptophan | Male | 95.65 ± 4.27 | [5] |
| Female | 79.20 ± 3.34 | [5] | |
| L-Kynurenine | Male | 2.59 ± 0.17 | [5] |
| Female | 2.25 ± 0.13 | [5] |
Table 2: Median Serum Concentrations of Kynurenine Pathway Metabolites in Pre-dialysis Samples
| Analyte | Median Concentration (ng/mL) |
| Tryptophan | 10530 |
| Kynurenine | 1100 |
| Kynurenic Acid | 218 |
| 3-Hydroxykynurenine | 17.6 |
| 3-Hydroxyanthranilic Acid | 25.4 |
Data from a study on hemodialysis patients, representing pre-dialysis conditions.[6]
Signaling and Metabolic Pathways
The metabolism of tryptophan via the kynurenine pathway is a multi-step enzymatic cascade. It begins with the conversion of tryptophan to N'-formylkynurenine, which is then hydrolyzed to kynurenine. Kynurenine stands at a branch point, leading to the production of several neuroactive and immunomodulatory molecules. Recent research has also uncovered a non-enzymatic fate for NFK, highlighting its potential for direct biological activity.
The Canonical Kynurenine Pathway
The classical kynurenine pathway involves the sequential enzymatic conversion of tryptophan into various metabolites, ultimately leading to the production of NAD+.
Caption: The canonical kynurenine pathway of tryptophan metabolism.
Non-Enzymatic Transformation of N'-Formylkynurenine
Recent findings suggest that under physiological conditions (pH 7.4, 37°C), NFK can undergo a non-enzymatic transformation. It deaminates to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA), which can then rapidly form adducts with biological nucleophiles such as cysteine and glutathione.[7] This novel branch of the pathway suggests that NFK may have direct biological roles beyond being a simple precursor to kynurenine.
Caption: Non-enzymatic transformation of N'-formylkynurenine.
Experimental Protocols
Accurate measurement of kynurenine pathway metabolites and the activity of related enzymes is essential for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites in various biological matrices.
1. Sample Preparation (Human Plasma)
-
Objective: To precipitate proteins and extract metabolites for analysis.
-
Materials:
-
Human plasma collected in EDTA tubes.
-
Internal Standard (IS) working solution (containing deuterated analogs of the analytes, e.g., Tryptophan-d5, Kynurenine-d4).
-
Trifluoroacetic acid (TFA) or ice-cold methanol.
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
-
Procedure:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.[4][8]
-
Add 100 µL of the IS working solution and vortex for 30 seconds.[4][8]
-
For protein precipitation, add either 20 µL of TFA or 150 µL of ice-cold methanol.[1][4][8]
-
Vortex thoroughly for 1 minute.
-
If using methanol, incubate at -20°C for 30 minutes to enhance protein precipitation.[1]
-
Centrifuge at >10,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
If the supernatant contains TFA, it can be directly injected. If methanol was used, evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in an appropriate volume (e.g., 40-200 µL) of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[1][6]
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Gradient: A gradient elution is employed to separate the analytes. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for these compounds.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion generated by collision-induced dissociation. The precursor/product ion pairs for each analyte and its deuterated internal standard must be optimized.
-
Caption: Experimental workflow for LC-MS/MS analysis of kynurenine metabolites.
IDO1 Enzyme Activity Assay
This assay measures the activity of IDO1 by quantifying the amount of N'-formylkynurenine or kynurenine produced from tryptophan.
-
Objective: To determine the enzymatic activity of IDO1 in cell lysates or tissue homogenates.
-
Materials:
-
Cell lysate or tissue homogenate containing IDO1.
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Reaction mixture components:
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase (to remove H2O2)
-
-
30% (w/v) Trichloroacetic acid (TCA) to stop the reaction.
-
Fluorogenic developer solution (for fluorescent assays).
-
96-well plate (black plate for fluorescence).
-
Incubator at 37°C.
-
Plate reader (absorbance or fluorescence).
-
-
Procedure:
-
Prepare the cell lysate or tissue homogenate and determine the protein concentration.
-
Prepare the IDO1 reaction mixture containing assay buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan.
-
Add the cell lysate (containing the enzyme) to the reaction mixture in a 96-well plate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 30% TCA.
-
Incubate at 50-60°C for 30 minutes to hydrolyze the NFK produced into kynurenine.
-
Detection Method A (Absorbance): Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance of kynurenine at ~365 nm.
-
Detection Method B (Fluorescence): Add a fluorogenic developer solution that reacts with NFK to produce a fluorescent product. Incubate as required by the kit manufacturer. Measure the fluorescence (e.g., λex = 402 nm / λem = 488 nm).[9]
-
Calculate the enzyme activity based on a standard curve of kynurenine or NFK and normalize to the amount of protein used.
-
Caption: Experimental workflow for an IDO1 enzyme activity assay.
Arylformamidase (Kynurenine Formamidase) Activity Assay
This assay measures the activity of arylformamidase by monitoring the hydrolysis of its substrate, N'-formylkynurenine.
-
Objective: To determine the enzymatic activity of arylformamidase in tissue homogenates.
-
Principle: The assay measures the conversion of N'-formylkynurenine to L-kynurenine. The rate of this reaction can be monitored by measuring the decrease in NFK concentration or the increase in kynurenine concentration over time.
-
Materials:
-
Tissue homogenate (e.g., from liver or kidney, where the enzyme is abundant).
-
Assay buffer (e.g., potassium phosphate buffer).
-
N'-formylkynurenine (substrate).
-
Method for quantifying NFK and/or kynurenine (e.g., HPLC with UV detection or LC-MS/MS).
-
-
Procedure:
-
Prepare a tissue homogenate from a tissue known to express arylformamidase, such as the liver or kidney.
-
Determine the total protein concentration of the homogenate.
-
In a reaction tube, combine the assay buffer and the tissue homogenate. Pre-incubate at 37°C.
-
Initiate the reaction by adding a known concentration of N'-formylkynurenine.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protein precipitating agent like TCA or ice-cold methanol).
-
Analyze the samples using HPLC or LC-MS/MS to quantify the remaining NFK and/or the formed kynurenine.
-
Calculate the rate of NFK hydrolysis per unit of time per milligram of protein to determine the specific activity of arylformamidase.
-
Conclusion
This compound (N'-formylkynurenine) is a critical, albeit transient, metabolite at the gateway of the kynurenine pathway of tryptophan metabolism. Its formation represents the rate-limiting step in a cascade that produces a host of bioactive molecules influencing the immune system and neuronal function. While its inherent instability makes direct quantification challenging, understanding its production and subsequent conversion is paramount for researchers in immunology, neuroscience, and oncology. The methodologies and pathways detailed in this guide provide a robust framework for investigating the role of NFK and the broader kynurenine pathway in health and disease, paving the way for the development of novel therapeutic strategies targeting this crucial metabolic hub.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Formamidobenzoic Acid Derivatives: A Technical Whitepaper for Drug Discovery Professionals
Introduction
2-Formamidobenzoic acid, a metabolite of the essential amino acid tryptophan, and its derivatives are emerging as a compelling class of compounds in therapeutic research. While extensive research has focused on its precursor, 2-aminobenzoic acid (anthranilic acid), and other metabolites of the kynurenine pathway, the direct therapeutic applications of 2-formamidobenzoic acid derivatives are an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of 2-formamidobenzoic acid and its closely related analogs, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and an exploration of the underlying mechanisms of action.
The Kynurenine Pathway: A Source of Bioactive Molecules
2-Formamidobenzoic acid is an intermediate in the kynurenine pathway, the primary route for tryptophan metabolism. This pathway is crucial for generating several bioactive molecules that play significant roles in immune regulation, neurotransmission, and cellular energy production. Dysregulation of the kynurenine pathway has been implicated in a range of pathologies, including neurodegenerative disorders, inflammatory diseases, and cancer.
dot
Methodological & Application
Synthesis of 2-(Formylamino)benzoic Acid: A Detailed Application Note and Protocol
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 2-(formylamino)benzoic acid, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The procedure outlines the N-formylation of anthranilic acid using a practical and efficient method. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as N-formylanthranilic acid, is a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and a formamide group in an ortho-arrangement, allows for diverse chemical transformations, making it a crucial precursor for the synthesis of quinazolinones, dyes, and other heterocyclic compounds with potential biological activity. This protocol details a robust and high-yielding synthesis from readily available anthranilic acid.
Reaction Scheme
The synthesis proceeds via the N-formylation of anthranilic acid using formic acid. The reaction is driven to completion by the removal of water through azeotropic distillation.
Application Notes and Protocols for the Formylation of 2-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules and pharmaceutical intermediates. The resulting formamides serve as important building blocks and are often used as protecting groups for amines. This document provides a detailed laboratory protocol for the N-formylation of 2-aminobenzoic acid (anthranilic acid) to produce N-formylanthranilic acid (2-formamidobenzoic acid). The described method utilizes a mixed anhydride, acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This approach offers a convenient and efficient means of achieving selective formylation under mild conditions.
Principle of the Method
The formylation of 2-aminobenzoic acid is achieved through nucleophilic acyl substitution. Acetic formic anhydride, generated in situ, serves as the formylating agent. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the more electrophilic formyl carbonyl carbon of the mixed anhydride. This is followed by the elimination of an acetate leaving group to yield the N-formylated product.
Experimental Protocol
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Formic acid (98-100%)
-
Acetic anhydride
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Procedure:
Part A: In Situ Preparation of Acetic Formic Anhydride
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add formic acid.
-
While stirring and maintaining the temperature below 10 °C, slowly add acetic anhydride dropwise to the formic acid.
-
Allow the mixture to stir in the ice bath for 15-30 minutes to ensure the formation of acetic formic anhydride.
Part B: Formylation of 2-Aminobenzoic Acid
-
In a separate round-bottom flask, dissolve 2-aminobenzoic acid in anhydrous diethyl ether.
-
Cool the solution of 2-aminobenzoic acid in an ice bath with stirring.
-
Slowly add the freshly prepared cold solution of acetic formic anhydride from Part A to the stirred solution of 2-aminobenzoic acid.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Work-up and Isolation
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine all the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-formylanthranilic acid.
Part D: Purification and Characterization
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
-
Dry the purified crystals in a desiccator.
-
Determine the melting point of the purified N-formylanthranilic acid.
-
Calculate the percentage yield of the final product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, if desired.
Quantitative Data
| Parameter | Starting Material (2-Aminobenzoic Acid) | Product (N-Formylanthranilic Acid) |
| Molecular Formula | C₇H₇NO₂ | C₈H₇NO₃ |
| Molecular Weight | 137.14 g/mol | 165.15 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Melting Point | 146-148 °C | 168-170 °C |
| Theoretical Yield | - | (To be calculated based on starting material) |
| Actual Yield | - | (To be determined experimentally) |
| Percent Yield | - | (To be calculated) |
Experimental Workflow Diagram
Caption: Experimental workflow for the formylation of 2-aminobenzoic acid.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified reaction mechanism for N-formylation.
Application Notes and Protocols for Quinazolinone Synthesis Using 2-(Formylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug development. 2-(Formylamino)benzoic acid is a key precursor for the synthesis of quinazolin-4(3H)-ones, offering a direct route to this important scaffold. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones from this compound, along with comparative data for analogous reactions.
Application Notes
This compound, also known as N-formylanthranilic acid, is an ideal starting material for the synthesis of quinazolin-4(3H)-ones. The formyl group serves as a built-in one-carbon electrophile, which, upon activation, readily undergoes cyclization with a primary amine. This method is a variation of the well-established Niementowski quinazolinone synthesis, where anthranilic acid is heated with formamide.[1][2] By starting with this compound, the initial acylation step is bypassed, potentially leading to cleaner reactions and simpler purification procedures.
The synthesis involves a dehydrative cyclization reaction between this compound and a primary amine (aliphatic or aromatic). This reaction can be promoted by heat or by using a dehydrating agent. The choice of reaction conditions can influence the yield and purity of the resulting 3-substituted quinazolin-4(3H)-one. For instance, microwave-assisted synthesis has been shown to accelerate this type of cyclization.
Data Presentation
The following tables summarize quantitative data for the synthesis of quinazolinone derivatives from precursors analogous to this compound, providing a useful reference for expected yields and reaction conditions.
Table 1: Synthesis of Tricyclic Quinazolinones from N-Acylanthranilic Acid Intermediates
| Precursor (N-Acylanthranilic Acid) | Amine | Solvent | Yield (%) | Reference |
| 5-Bromo-2-(3-chloropropanamido)benzoic acid | Hydrazine hydrate | DMF | 68 | [3] |
| 5-Bromo-2-(3-chloropropanamido)benzoic acid | Hydrazine hydrate | Ethanol | 37 | [3] |
Table 2: Synthesis of Fused Quinazolinones from Benzoxazinone Intermediates
| Benzoxazinone Intermediate | Amine | Solvent | Yield (%) | Reference |
| 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Ethanol | 40 | [4] |
| 2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Ethanol | 37 | [4] |
| 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one | Ammonium acetate | Ethanol | 35 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted Quinazolin-4(3H)-ones via Thermal Dehydrative Cyclization
This protocol describes a general method for the synthesis of 3-substituted quinazolin-4(3H)-ones from this compound and a primary amine under thermal conditions.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat conditions)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.) and the desired primary amine (1.1 eq.).
-
If a solvent is used, add a sufficient amount to dissolve or suspend the reactants (e.g., 5-10 mL of DMF per gram of this compound). For a neat reaction, proceed without solvent.
-
Heat the reaction mixture to 130-160 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the amine and the solvent used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-substituted quinazolin-4(3H)-one.
-
Dry the purified product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 3-Aryl-quinazolin-4(3H)-ones using a Dehydrating Agent
This protocol employs a dehydrating agent to facilitate the cyclization at a lower temperature.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)
-
Dehydrating agent (e.g., polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or acetic anhydride)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the substituted aniline (1.1 eq.).
-
Add an anhydrous solvent such as toluene (10-20 mL per gram of starting material).
-
With stirring, carefully add the dehydrating agent. For example, add polyphosphoric acid (in excess) or phosphorus oxychloride (1.2 eq.) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water containing a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure 3-aryl-quinazolin-4(3H)-one.
-
Characterize the purified product by appropriate spectroscopic methods.
Visualizations
Caption: Reaction pathway for quinazolinone synthesis.
Caption: General experimental workflow for synthesis.
Caption: Relationship between precursors and products.
References
Application Notes and Protocols for the One-Pot Synthesis of Quinazolin-4-ones from N-formylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of quinazolin-4-ones, a critical scaffold in medicinal chemistry, utilizing N-formylanthranilic acid as a key starting material. This methodology offers an efficient and versatile route to a diverse range of quinazolinone derivatives, which are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.
Introduction
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. The synthesis of this scaffold is of significant interest in drug discovery and development. The one-pot reaction of N-formylanthranilic acid with various primary amines represents a convergent and atom-economical approach to constructing the quinazolin-4-one framework. This method typically involves the condensation of the amine with the N-formyl group, followed by an intramolecular cyclization and dehydration to yield the final product.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data from various reported one-pot syntheses of quinazolin-4-ones, including methods that generate N-formylanthranilic acid in situ from anthranilic acid and a formylating agent. This comparative data allows for the selection of optimal reaction conditions based on desired outcomes such as yield and reaction time.
Table 1: Synthesis of Unsubstituted and N-Substituted Quinazolin-4-ones
| Starting Material(s) | Amine/Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthranilic acid, Formamide | - | Neat | 130-135 | 2 | 96 | [1] |
| Anthranilic acid, Formamide | - | Glycerin bath | 130-135 | 2 | 72-73.3 | [1] |
| Anthranilic acid, Orthoesters, Amines | Yb(OTf)₃ | Solvent-free | Room Temp. | 0.1-0.2 | 75-99 | [2] |
| Anthranilic acid, Amines, Formic Acid | PW₁₂O₄₀·13H₂O | 2-Ethoxyethanol (Microwave) | Not Specified | ~0.2 | ~80 | [3] |
| N-Acetylanthranilic acid, Anilines | PCl₃ | Toluene/Xylene | Reflux | Not Specified | Moderate | [4] |
Table 2: Synthesis of 2,3-Disubstituted Quinazolin-4-ones
| Starting Material(s) | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatoic anhydride, Amine, Orthoester | - | Solvent-free (Microwave) | 140 | 0.3-0.5 | Excellent | [5] |
| Isatoic anhydride, Amine, Orthoester | - | Solvent-free | 120 | 5 | Excellent | [5] |
| N-(2-aminobenzoyl) benzotriazoles, Amines, Orthoesters | - | Catalyst-free | Not Specified | Not Specified | 46-95 | [4] |
| Anthranilic acid, Butyryl chloride, then Amine | Acetic anhydride | Not Specified | Not Specified | Multi-step | Not Specified | [6] |
Experimental Protocols
The following are detailed protocols for the one-pot synthesis of quinazolin-4-ones. Protocol 1 describes a general method starting from anthranilic acid and formamide, which proceeds through an N-formylanthranilic acid intermediate. Protocol 2 provides a more general approach for the synthesis of 3-substituted quinazolin-4-ones.
Protocol 1: Synthesis of Quinazolin-4-one from Anthranilic Acid and Formamide
This protocol is based on the Niementowski reaction, a classic and efficient method.
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin or Wood's alloy for heating bath
-
Round-bottom flask with reflux condenser
-
Beaker
-
Crushed ice
-
Filtration apparatus
-
Activated carbon (for recrystallization)
-
Deionized water
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser, combine anthranilic acid (e.g., 13.7 g, 0.1 mol) and formamide (e.g., 16 mL, 0.4 mol).[1]
-
Heat the reaction mixture in a glycerin or Wood's alloy bath to 130-135°C.[1]
-
Maintain this temperature with stirring for 2 hours.[1]
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice and water.
-
Allow the mixture to stand for 6-8 hours at room temperature to facilitate the precipitation of the product.[1]
-
Collect the crystalline precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
For further purification, recrystallize the product from hot water in the presence of activated carbon.[1]
-
Filter the hot solution to remove the activated carbon and allow the filtrate to cool, inducing crystallization of pure quinazolin-4-one.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry to a constant weight. A yield of up to 96% can be expected under optimal conditions.[1]
Protocol 2: General One-Pot Synthesis of 3-Aryl-4(3H)-quinazolinones
This protocol describes a versatile method for synthesizing 3-substituted quinazolin-4-ones.
Materials:
-
N-formylanthranilic acid (can be pre-formed or generated in situ)
-
Appropriate primary aromatic amine
-
Triethyl orthoformate
-
Concentrated sulfuric acid (catalytic amount)
-
Ethanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
To a round-bottom flask, add N-formylanthranilic acid (1 equivalent), the desired primary aromatic amine (1 equivalent), and triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl-4(3H)-quinazolinone.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the synthesis and biological relevance of quinazolin-4-ones.
Caption: General experimental workflow for the one-pot synthesis of quinazolin-4-ones.
Caption: Proposed reaction mechanism for quinazolin-4-one formation.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. "One-pot synthesis of quinazolin-4(3$H$)-ones and 2,3-dihydroquinazolin" by İLBİLGE MERVE ŞENOL, İLHAMİ ÇELİK et al. [journals.tubitak.gov.tr]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Reaction of 2-(Formylamino)benzoic Acid with Thionyl Chloride: A Gateway to 4-Chloroquinazoline Synthesis
Application Note AP-CHEM-21-001
Abstract
This application note details the reaction of 2-(formylamino)benzoic acid with thionyl chloride, a robust and efficient one-pot method for the synthesis of 4-chloroquinazoline. This versatile intermediate is a crucial building block in the development of a wide array of pharmaceutical agents, including anticancer and anti-inflammatory drugs. The reaction proceeds via an initial intramolecular cyclization to form quinazolin-4(3H)-one, which subsequently undergoes chlorination in the presence of excess thionyl chloride. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the application of this synthetic route.
Introduction
Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The synthesis of 4-chloroquinazoline from readily available starting materials is of significant interest for the facile introduction of various nucleophiles at the 4-position, enabling the generation of diverse compound libraries for drug discovery. The reaction of this compound (also known as N-formylanthranilic acid) with thionyl chloride provides a direct and high-yielding pathway to this key intermediate.
The transformation occurs in a sequential, one-pot process. Initially, the carboxylic acid moiety of this compound is activated by thionyl chloride to form an acyl chloride. This is followed by an intramolecular nucleophilic attack from the formylamino nitrogen, leading to cyclization and the formation of a quinazolin-4(3H)-one intermediate. In the presence of excess thionyl chloride, the tautomeric hydroxyl group of the quinazolinone is then converted to a chloro group, yielding the final product, 4-chloroquinazoline. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the chlorination step through the in-situ formation of the Vilsmeier reagent.
Reaction Mechanism and Experimental Workflow
The overall transformation of this compound to 4-chloroquinazoline is a two-stage process that can be conveniently performed in a single reaction vessel.
Stage 1: Intramolecular Cyclization to Quinazolin-4(3H)-one
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound reacts with thionyl chloride to form a highly reactive acyl chloride intermediate.
-
Intramolecular Nucleophilic Acyl Substitution: The nitrogen atom of the formylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Cyclization and Elimination: This intramolecular attack leads to the formation of a tetrahedral intermediate, which then collapses, eliminating hydrogen chloride and forming the stable quinazolin-4(3H)-one ring system.
Stage 2: Chlorination of Quinazolin-4(3H)-one
-
Tautomerization: Quinazolin-4(3H)-one exists in tautomeric equilibrium with its aromatic hydroxyl form, 4-hydroxyquinazoline.
-
Activation of the Hydroxyl Group: The hydroxyl group reacts with thionyl chloride. In reactions catalyzed by DMF, a Vilsmeier reagent ([Me₂N=CHCl]Cl) is formed, which is a more potent activating agent.
-
Nucleophilic Substitution: A chloride ion then displaces the activated hydroxyl group (as a chlorosulfite or related species) in a nucleophilic aromatic substitution reaction, yielding 4-chloroquinazoline.
The following diagrams illustrate the signaling pathway of the reaction mechanism and the general experimental workflow.
Caption: Reaction mechanism for the formation of 4-chloroquinazoline.
Caption: General experimental workflow for the synthesis.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene (or other suitable high-boiling solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Protocol 1: Synthesis of 4-Chloroquinazoline
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add this compound (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (if used as a solvent), followed by the slow addition of excess thionyl chloride (typically 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the solvent or neat thionyl chloride, approx. 76-110°C). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping).
-
Cautiously quench the residue by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloroquinazoline by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-chloroquinazoline from this compound and related precursors as found in the literature for analogous reactions.
| Parameter | Value | Reference |
| Starting Material | Quinazolin-4(3H)-one | [1] |
| Reagents | Thionyl Chloride (SOCl₂) | [1] |
| Reaction Time | 4 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | Not specified for this specific reaction, but generally good to excellent for analogous transformations. | |
| Product | 4-Chloroquinazoline | [1] |
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction generates acidic gases. Ensure the gas outlet is connected to a suitable scrubber containing a base solution (e.g., NaOH) to neutralize the off-gases.
-
The quenching of the reaction mixture with ice/water should be done slowly and cautiously as the residual thionyl chloride will react exothermically.
Conclusion
The reaction of this compound with thionyl chloride is a highly effective method for the one-pot synthesis of 4-chloroquinazoline. The procedure is straightforward and generally provides good yields of the desired product, which is a key intermediate in the synthesis of numerous biologically active molecules. The detailed protocol and mechanistic insights provided in this application note will be valuable for researchers in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols: 2-(Formylamino)benzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Formylamino)benzoic acid is a versatile and readily accessible building block in heterocyclic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a formamido group in an ortho arrangement, facilitates the construction of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinazolin-4(3H)-ones, a prominent class of heterocycles with a broad spectrum of biological activities, using this compound as a key precursor.
Application Notes: Synthesis of Bioactive Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. The synthesis of these compounds often proceeds through the cyclocondensation of this compound or its in-situ generated equivalent with primary amines. This approach allows for the introduction of diverse substituents at the 3-position of the quinazolinone core, enabling the modulation of biological activity.
Anticancer Activity
Numerous quinazolinone derivatives have demonstrated potent anticancer activity. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
Table 1: Anticancer Activity of Representative Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HeLa (Cervical Cancer) | 1.85 | [1][2] |
| MDA-MB231 (Breast Cancer) | 2.81 | [1][2] | |
| 2 | L1210 (Leukemia) | 5.8 | |
| K562 (Leukemia) | >50 | ||
| MCF-7 (Breast Cancer) | 0.34 | ||
| 3 | Caco-2 (Colorectal Cancer) | Potent Cytotoxicity | |
| HepG2 (Liver Cancer) | Potent Cytotoxicity | ||
| MCF-7 (Breast Cancer) | Potent Cytotoxicity |
Anti-inflammatory Activity
Quinazolin-4(3H)-ones have also been investigated for their anti-inflammatory properties. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: Anti-inflammatory Activity of a Representative Quinazolinone Derivative
| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 4 | Carrageenan-induced rat paw edema | 50 | 16.3 - 36.3 | [3] |
Antimicrobial Activity
The quinazolinone scaffold has been a source of new antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Representative Quinazolinone Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | Proteus vulgaris | 1.1 cm | - | [4] |
| Bacillus subtilis | 1.4 cm | - | [4] | |
| 5h | Proteus vulgaris | 1.2 cm | - | [4] |
| Bacillus subtilis | 1.0 cm | - | [4] | |
| 6 | Staphylococcus aureus | - | - | [5] |
| Streptococcus pneumoniae | - | - | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinazolin-4(3H)-ones from this compound.
Protocol 1: General Procedure for the Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol describes a general method for the cyclocondensation of this compound with various primary amines.
Reaction Scheme:
General Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.1 eq)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired primary amine (1.1 eq).
-
Add the appropriate solvent or proceed neat. For example, glacial acetic acid can be used as both a solvent and a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the reactivity of the amine (e.g., 120-140 °C for 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted-quinazolin-4(3H)-one.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one
Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinazolin-4(3H)-ones.
Reaction Scheme:
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Bioactive Compounds from N-Formylanthranilic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing N-formylanthranilic acid as a key starting material. The focus is on the preparation of quinazolinone and triazino-quinazoline derivatives, which have demonstrated significant potential as anticonvulsant and antimicrobial agents.
Introduction
N-formylanthranilic acid is a versatile precursor in heterocyclic synthesis. Its structure, featuring a carboxylic acid and a formylamino group in an ortho relationship on a benzene ring, makes it an ideal candidate for cyclization reactions to form a variety of fused heterocyclic systems. This document outlines the synthesis, characterization, and biological evaluation of key bioactive compounds derived from this starting material.
I. Synthesis of Bioactive Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of bioactive compounds synthesized from N-formylanthranilic acid. They are formed through the cyclization of N-formylanthranilic acid, often in the presence of a primary amine.
Anticonvulsant Quinazolin-4(3H)-ones
A significant number of quinazolin-4(3H)-one derivatives exhibit anticonvulsant properties, primarily through their modulatory effects on the GABAergic system.
The general synthetic route involves the cyclocondensation of N-formylanthranilic acid with a primary amine, often facilitated by a dehydrating agent.
This protocol describes the synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, a well-known anticonvulsant agent.
Materials:
-
N-acetylanthranilic acid (precursor to N-formylanthranilic acid in some procedures, or N-formylanthranilic acid can be used directly)
-
o-toluidine
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Ethanol for recrystallization
Procedure:
-
A mixture of N-acetylanthranilic acid (1 equivalent) and o-toluidine (1.1 equivalents) is refluxed in anhydrous toluene (10 mL per gram of N-acetylanthranilic acid) for 4 hours.
-
The solvent is removed under reduced pressure.
-
To the residue, phosphorus oxychloride (3 equivalents) is added cautiously, and the mixture is heated at 100°C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate is neutralized with a saturated sodium bicarbonate solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2-methyl-3-o-tolyl-4(3H)-quinazolinone.
The anticonvulsant activity of synthesized quinazolinone derivatives is typically evaluated using rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The median effective dose (ED₅₀) is a common metric for potency.
| Compound ID | R Group (at position 3) | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg) | Reference |
| 1 | o-tolyl | 73.1 | [1] |
| 2 | Butyl | - | [2] |
| 3 | Benzyl | - | [2] |
| 4 | 4-Chlorophenyl | 56.40 | [3] |
| 5 | 4-Fluorophenyl | 47.38 | [3] |
| 6 | 4-Bromophenyl | 28.90 | [3] |
Note: Direct ED₅₀ values for all compounds were not available in the provided search results; some studies reported percentage protection at a given dose.
The anticonvulsant effect of many quinazolinones is attributed to their action as positive allosteric modulators of the GABA-A receptor. This enhances the inhibitory effect of the neurotransmitter GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
References
Application Notes and Protocols: Cyclization of 2-Formamidobenzoic Acid
Introduction
The cyclization of 2-formamidobenzoic acid is a fundamental reaction in heterocyclic chemistry, leading to the formation of 4(3H)-quinazolinone. The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This document provides detailed experimental procedures for the synthesis of 4(3H)-quinazolinone from 2-formamidobenzoic acid or its precursor, anthranilic acid. The protocols are designed for researchers and scientists in the fields of organic synthesis and drug discovery.
Experimental Protocols
Two primary methods for the synthesis of 4(3H)-quinazolinone are presented. The first is a direct thermal cyclodehydration of isolated 2-formamidobenzoic acid. The second, and more common approach, is a one-pot reaction starting from anthranilic acid and formamide, known as the Niementowski reaction.[1]
Protocol 1: Thermal Cyclodehydration of 2-Formamidobenzoic Acid
This protocol describes the intramolecular cyclization of 2-formamidobenzoic acid to form 4(3H)-quinazolinone through the elimination of a water molecule. This reaction is typically achieved by heating the starting material above its melting point.
Materials:
-
2-Formamidobenzoic acid
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil) for heating bath
-
Round-bottom flask
-
Reflux condenser or distillation setup to remove water
-
Heating mantle or oil bath
-
Ethanol or water for recrystallization
Procedure:
-
Place 2-formamidobenzoic acid (10 mmol, 1.65 g) into a round-bottom flask.
-
Set up the apparatus for heating. An efficient method is to heat the solid directly in a flask immersed in a preheated oil bath or Wood's alloy bath.
-
Heat the flask to a temperature of 130-140°C. The solid will melt and the cyclization reaction will commence, evidenced by the evolution of water vapor.
-
Maintain the reaction at this temperature for 1-2 hours, or until the evolution of water ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The crude product should solidify upon cooling.
-
Purify the crude 4(3H)-quinazolinone by recrystallization from water or ethanol to yield a crystalline solid.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: One-Pot Synthesis from Anthranilic Acid and Formamide (Niementowski Reaction)
This is the most widely used method for preparing unsubstituted 4(3H)-quinazolinone.[1] It involves the in-situ formation of 2-formamidobenzoic acid from anthranilic acid and formamide, followed by thermal cyclization.[2][3]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Formamide
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Heating bath (Glycerin, Wood's alloy, or sand bath)
-
Stir bar and magnetic stir plate
-
Apparatus for filtration (Büchner funnel)
-
Activated charcoal
Procedure:
-
In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.4 mol, 16 mL).[3]
-
Add a magnetic stir bar and place the flask in a heating bath (e.g., Wood's alloy or glycerin) on a stirrer/hotplate.
-
Heat the reaction mixture with stirring at 130-135°C for 2 hours.[3][4] The mixture will become a clear solution and then gradually change color as the reaction proceeds.
-
After 2 hours, remove the heat source and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into cold water. A precipitate of crude 4(3H)-quinazolinone will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, transfer the crude solid to a flask containing water, add a small amount of activated charcoal, and heat the suspension to boiling.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified crystals of 4(3H)-quinazolinone by filtration, wash with a small amount of ice-cold water, and dry. The expected yield is high, potentially up to 96%.[3][4]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of 4(3H)-quinazolinone via the Niementowski reaction, as reported in the literature.
| Method Reference | Starting Material | Reagents | Molar Ratio (Anthranilic Acid:Formamide) | Temperature | Time (h) | Yield (%) |
| Method A[3] | Anthranilic Acid | Formamide | 1:4 | 130-135°C | 2 | 72 |
| Method B[3][4] | Anthranilic Acid | Formamide | 1:4 | 130-135°C | 2 | 96 |
Visualizations
Reaction Scheme
The cyclization of 2-formamidobenzoic acid proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by dehydration to yield the stable heterocyclic product, 4(3H)-quinazolinone.
Caption: Reaction scheme for the thermal cyclodehydration of 2-formamidobenzoic acid.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of 4(3H)-quinazolinone.
Caption: General workflow for the Niementowski synthesis of 4(3H)-quinazolinone.
References
Application Notes and Protocols for the Quantification of 2-(Formylamino)benzoic Acid
Introduction
2-(Formylamino)benzoic acid (2-FABA) is a chemical compound of interest in pharmaceutical development, potentially as an impurity or a metabolite of active pharmaceutical ingredients (APIs). Accurate and precise quantification of 2-FABA is crucial for ensuring drug safety, efficacy, and compliance with regulatory standards.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of 2-FABA using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.
I. Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.[3] HPLC-UV is a robust and widely available technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV (Estimated) | LC-MS/MS (Reference-Based) |
| Principle | Chromatographic separation followed by UV absorbance detection.[3] | Chromatographic separation coupled with mass-to-charge ratio detection.[3] |
| Linearity Range | 1 - 500 µg/mL | 0.01 - 50 µg/mL[4] |
| Limit of Detection (LOD) | ~0.3 µg/mL | Not Reported, but expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | 0.01 µg/mL[4] |
| Accuracy (% Recovery) | 98 - 102% | 96.0 - 104.0%[4] |
| Precision (%RSD) | < 2% | < 8.5%[4] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[3] | Excellent, due to the monitoring of specific precursor and product ion transitions.[3] |
| Typical Use | Routine quality control, content uniformity, and stability testing.[3] | Bioanalysis, impurity profiling at trace levels, and metabolite identification.[3] |
II. Experimental Protocols
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of 2-FABA.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Deionized water
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid or formic acid.[5] The final composition may require optimization. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-FABA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
3. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of 2-FABA (likely around 230-270 nm, similar to benzoic acid derivatives).[6]
-
Run Time: Approximately 10 minutes, or until the analyte has eluted.
4. Sample Preparation
-
Accurately weigh the sample containing 2-FABA and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).
-
Dilute the sample solution as necessary to bring the concentration of 2-FABA within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of 2-FABA in the samples by interpolating their peak areas from the calibration curve.
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a high-sensitivity method for the quantification of 2-FABA, particularly in complex matrices.
1. Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.
-
Standard laboratory equipment for solution preparation.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, but use LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.01 to 50 µg/mL).[4] Each standard should contain the internal standard at a fixed concentration.
3. LC-MS/MS Conditions
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1-5.0 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for 2-FABA).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]+ or [M-H]-) and a characteristic product ion for both 2-FABA and the IS need to be determined by direct infusion of the standards.
4. Sample Preparation (e.g., for Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (90% A: 10% B).
-
Inject into the LC-MS/MS system.
III. Visualized Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for sample preparation and analysis by HPLC-UV.
References
- 1. longdom.org [longdom.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Formylamino)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Formylamino)benzoic acid. Our aim is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common reasons for this?
A1: Low yields in the synthesis of this compound, also known as N-formylanthranilic acid, can typically be attributed to several key factors:
-
Incomplete Reaction: The formylation of 2-aminobenzoic acid may not have gone to completion. This is often due to inefficient removal of water, a byproduct of the reaction, which can inhibit the reaction equilibrium.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to drive the reaction forward effectively.
-
Incorrect Stoichiometry: An improper molar ratio of 2-aminobenzoic acid to the formylating agent can result in unreacted starting material.
-
Moisture in Reagents: The presence of excess water in the reactants or solvent can hinder the reaction.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during isolation and purification steps if not performed carefully.
Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?
A2: While the formylation of 2-aminobenzoic acid is generally a straightforward reaction, a few potential side reactions or impurities can affect the final yield and purity:
-
Unreacted Starting Material: The most common impurity is unreacted 2-aminobenzoic acid.
-
Di-formylation: Although less common with simple amines, under harsh conditions, the formation of a di-formylated product is a possibility. Adjusting the stoichiometry of the formylating agent can minimize this.[1]
-
Impurities in the Starting Material: The purity of the initial 2-aminobenzoic acid is crucial. Impurities present in the starting material can carry through to the final product.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the formylation reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the 2-aminobenzoic acid spot and the appearance of the this compound spot. This allows you to determine the optimal reaction time and prevent unnecessary heating that could lead to side products.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a highly effective method for purifying crude this compound.[2][3] A common solvent system is hot water, in which the product is soluble, and upon cooling, it crystallizes out, leaving impurities behind in the mother liquor.[4] An ethanol/water mixture can also be employed for recrystallization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and offers targeted solutions.
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete water removal | When using formic acid and a solvent like toluene, employ a Dean-Stark apparatus to continuously remove the water formed during the reaction.[5] |
| Reaction not at reflux | Ensure the reaction mixture is maintained at a gentle reflux to provide sufficient energy for the reaction to proceed to completion. |
| Insufficient reaction time | Monitor the reaction by TLC. Continue heating until the starting material is no longer visible. Typical reaction times can range from 4 to 9 hours.[6] |
| Incorrect reagent ratio | Use a slight excess of the formylating agent (e.g., 1.2 to 2.0 equivalents of formic acid) to ensure complete conversion of the 2-aminobenzoic acid.[6] |
| Loss during workup | After quenching the reaction, ensure complete precipitation of the product. When filtering, wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. |
Product Impurity
| Potential Cause | Recommended Solution |
| Presence of starting material | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product via recrystallization. |
| Colored impurities | If the product is colored, it may be due to impurities in the starting 2-aminobenzoic acid.[7] During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[8] |
| Oily product instead of solid | This may indicate the presence of impurities that are depressing the melting point. Ensure all solvent from the extraction step is thoroughly removed. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Key Experiment: N-Formylation of 2-Aminobenzoic Acid using Formic Acid
This protocol is a practical and convenient method for the synthesis of this compound.[6]
Materials:
-
2-Aminobenzoic acid
-
85% Formic acid
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-aminobenzoic acid (1 equivalent).
-
Add toluene to the flask to create a stirrable suspension.
-
Add 85% formic acid (1.2-2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-9 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The toluene can be removed under reduced pressure. The resulting crude product is often of high purity.
-
If further purification is necessary, the crude this compound can be recrystallized from hot water or an ethanol/water mixture.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield.
Reaction Pathway and Key Parameters
Caption: Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Synthesis of N-Formylanthranilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-formylanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for the synthesis of N-formylanthranilic acid?
A1: The most common laboratory-scale synthesis involves the direct formylation of anthranilic acid using formic acid. This method is favored for its simplicity and the ready availability of reagents. Typically, the reaction is carried out by refluxing anthranilic acid with formic acid in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.[1][2]
Q2: My final product has a pink or brownish tint. What is the cause of this discoloration and how can I prevent it?
A2: Discoloration in the final product is a common issue and is typically due to the formation of oxidation and polymeric impurities. Aromatic amines like anthranilic acid and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air, light, and high temperatures. To minimize discoloration, it is advisable to conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q3: The yield of my reaction is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The formylation reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (anthranilic acid) is no longer visible.[1]
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the efficient removal of water. Using a Dean-Stark trap to azeotropically remove water during reflux is highly recommended to drive the equilibrium towards the product.[1]
-
Improper Stoichiometry: An incorrect ratio of anthranilic acid to formic acid can result in a lower yield. While a slight excess of formic acid is often used, a large excess may complicate purification.
Q4: What are the most common impurities I should expect in my crude N-formylanthranilic acid?
A4: The most common impurities include unreacted anthranilic acid, excess formic acid, and potential side products. Additionally, impurities present in the starting anthranilic acid, such as isomers (3- and 4-aminobenzoic acid) and self-condensation products (anthranoylanthranilic acid), may be carried through to the final product.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary.[1] |
| Inefficient water removal. | Use a Dean-Stark trap with a suitable solvent like toluene to azeotropically remove water.[1] | |
| Incorrect stoichiometry. | Use a slight excess (1.2-1.5 equivalents) of formic acid. | |
| Product Discoloration (Pink/Brown) | Oxidation of starting material or product. | Perform the reaction and work-up under an inert atmosphere (nitrogen or argon). |
| Formation of polymeric byproducts. | Purify the crude product by recrystallization. Treatment with activated charcoal can also help remove colored impurities. | |
| Difficulty in Product Isolation/Crystallization | Excess formic acid present. | After the reaction is complete, remove excess formic acid under reduced pressure. Washing the crude product with cold water can also help. |
| Product is too soluble in the recrystallization solvent. | Choose an appropriate solvent system for recrystallization. A mixture of solvents (e.g., ethanol-water) may be required to achieve optimal crystallization. | |
| Broad Melting Point Range | Presence of impurities. | Recrystallize the product until a sharp melting point is obtained. Check the purity by TLC or HPLC. |
Summary of Common Impurities
| Impurity | Source | Method of Detection | Typical Level (if not controlled) |
| Anthranilic Acid | Incomplete reaction | TLC, HPLC, NMR | Can be significant |
| Formic Acid | Excess reagent | NMR, HPLC | Variable |
| Anthranoylanthranilic acid | Impurity in starting material | HPLC, LC-MS | Trace to minor |
| 3- and 4-Aminobenzoic acid | Impurity in starting material | HPLC, LC-MS | Trace |
| Oxidation/Polymeric Products | Side reaction/degradation | Visual, HPLC | Variable |
Experimental Protocols
Synthesis of N-formylanthranilic acid
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Anthranilic acid
-
Formic acid (85-90%)
-
Toluene
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Round-bottom flask
-
Standard glassware for work-up and recrystallization
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add anthranilic acid.
-
Add toluene as the solvent.
-
Add 1.2 to 1.5 equivalents of formic acid to the mixture.
-
Heat the mixture to reflux and continue heating, collecting the water in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC (a typical mobile phase is a mixture of ethyl acetate and hexane). The reaction is complete when the anthranilic acid spot is no longer visible.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess formic acid under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Purification by Recrystallization
-
Dissolve the crude N-formylanthranilic acid in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthesis of N-formylanthranilic acid from anthranilic acid and formic acid.
Caption: Troubleshooting workflow for common issues in N-formylanthranilic acid synthesis.
References
Technical Support Center: Formylation of Anthranilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the formylation of anthranilic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of N-Formylanthranilic Acid
Q: My formylation reaction is resulting in a low yield of the desired N-formylanthranilic acid. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material, or the prevalence of side reactions. To troubleshoot, consider the following:
-
Incomplete Reaction: Ensure the reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Temperature: The temperature plays a critical role. While higher temperatures can increase the reaction rate, they also promote side reactions like decarboxylation. It is crucial to find an optimal temperature that favors the formation of the desired product. For instance, when using formamide, heating at 130-135°C for 2 hours has been reported to give a high yield of a cyclized product, implying that the initial formylation is efficient at this temperature.[1][2]
-
Choice of Formylating Agent: The choice of formylating agent and its stoichiometry are critical. A mixture of formic acid and acetic anhydride is a common and effective formylating agent. The in-situ generation of acetic formic anhydride can provide a more reactive species.
-
Purity of Reagents: Ensure that the anthranilic acid and the formylating agents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 2-(Formylamino)benzoic Acid by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-(Formylamino)benzoic acid via recrystallization. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to facilitate your purification experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
FAQs
Q1: What is the best solvent system for the recrystallization of this compound?
A1: An ethanol/water mixture is a highly effective solvent system for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in water. This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to induce crystallization upon cooling.
Q2: My final product is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of colored impurities, which may arise from the oxidation of starting materials or byproducts. To remove these impurities, you can treat the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the dissolved crude product, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be caused by cooling the solution too quickly or by the presence of significant impurities. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot ethanol, and allow the solution to cool more slowly. Ensuring a gradual temperature decrease is crucial for proper crystal formation.
Q4: No crystals are forming, even after the solution has cooled to room temperature. What are the possible reasons and solutions?
A4: The failure of crystals to form is a common issue that can be attributed to several factors:
-
Too much solvent: If an excess of solvent was used, the solution may not be supersaturated upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystal growth. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.
-
-
Insufficient cooling: Cool the solution in an ice bath to further decrease the solubility of the compound and promote crystallization.
Q5: The recovery yield of my purified product is very low. How can I improve it?
A5: Low recovery can result from several factors during the recrystallization process:
-
Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Loss during washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Solubility Data
| Solvent System (Ethanol:Water) | Temperature | Approximate Solubility | Notes |
| 100% Ethanol | Hot (Boiling) | High | Good solvent for initial dissolution. |
| 100% Ethanol | Cold (0-5 °C) | Moderate | Some product may remain in solution. |
| 100% Water | Hot (Boiling) | Low to Moderate | Can be used as the anti-solvent. |
| 100% Water | Cold (0-5 °C) | Very Low | Ideal for precipitating the product. |
| 50:50 Ethanol:Water | Hot (Boiling) | Moderate | A potential single-solvent system, but a mixed system often provides better purification. |
| 50:50 Ethanol:Water | Cold (0-5 °C) | Low | Good for maximizing crystal recovery. |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using a mixed ethanol/water solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol.
-
Gently heat the mixture while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper.
-
Quickly filter the hot solution into the preheated flask to remove any insoluble impurities (and charcoal if used). This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Heat the filtered solution to boiling.
-
Slowly add hot deionized water to the boiling ethanol solution with continuous stirring until the solution becomes slightly turbid (cloudy).
-
If the solution becomes excessively cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Optimizing reaction conditions for the synthesis of 2-formamidobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-formamidobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-formamidobenzoic acid?
A1: The most common and direct method for synthesizing 2-formamidobenzoic acid is the N-formylation of anthranilic acid (2-aminobenzoic acid) using a formylating agent, typically formic acid. This reaction converts the primary amino group into a formamide group.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters to optimize are reaction temperature, reaction time, and the molar ratio of reactants. The removal of water, a byproduct of the reaction, is also crucial for driving the reaction to completion and achieving high yields.
Q3: What are the most common side reactions to be aware of?
A3: Potential side reactions include the formation of di-formylated products under harsh conditions, and potential O-formylation if other hydroxyl-containing impurities are present. In the context of anthranilic acid, intramolecular cyclization to form a benzoxazinone derivative is a possibility, especially at high temperatures in the presence of a dehydrating agent.
Q4: How can I purify the crude 2-formamidobenzoic acid?
A4: The most common method for purification is recrystallization.[1][2] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Water or a mixed solvent system like ethanol-water is often a good starting point for benzoic acid derivatives.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed. |
| Presence of water in the reaction mixture. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using a solvent like toluene.[4] | |
| Sub-optimal stoichiometry. | Use a slight excess of formic acid (e.g., 1.2-2.0 equivalents) to ensure complete conversion of the anthranilic acid.[4] | |
| Formation of Multiple Products (Visible on TLC) | Side reactions due to excessive heat or prolonged reaction time. | Optimize the reaction temperature and time. Avoid unnecessarily high temperatures or extended heating after the reaction has reached completion. |
| Presence of impurities in starting materials. | Use pure anthranilic acid and formic acid. Impurities can lead to undesired side reactions. | |
| Product is an Oil or Fails to Crystallize | High level of impurities depressing the melting point. | Attempt to purify a small sample by column chromatography to isolate the product and use it as a seed crystal. Ensure the recrystallization solvent is appropriate and not used in excessive volume.[3] |
| Incorrect recrystallization solvent. | Screen for a suitable recrystallization solvent or solvent system. Water, ethanol, or a mixture of the two are good starting points.[5] | |
| Product is Colored | Presence of colored impurities from starting materials or side reactions. | During the work-up, wash the crude product with a suitable solvent to remove colored impurities. Activated charcoal can be used during recrystallization to decolorize the solution, but it may also adsorb some of the product.[1] |
Data Presentation
Table 1: General Reaction Conditions for N-Formylation of Aromatic Amines with Formic Acid
| Parameter | Condition | Expected Outcome | Reference |
| Formylating Agent | Formic Acid (85-98%) | Effective and readily available formylating agent. | [4] |
| Stoichiometry | 1.2 - 2.0 equivalents of Formic Acid | Drives the reaction towards completion. | [4] |
| Solvent | Toluene or Xylene (for azeotropic water removal) | Facilitates the removal of water, shifting the equilibrium towards the product. | [4] |
| Temperature | Reflux (boiling point of the solvent) | Provides the necessary activation energy for the reaction. | [4] |
| Reaction Time | 4 - 9 hours (monitor by TLC) | Typically sufficient for complete conversion. | [4] |
| Work-up | Evaporation of solvent, followed by recrystallization | Yields a crude product that can be purified. | [4] |
Table 2: Solvent Selection for Recrystallization of Benzoic Acid Derivatives
| Solvent | Solubility Profile | Suitability | Reference |
| Water | Low solubility in cold water, higher solubility in hot water. | Good for many benzoic acid derivatives, especially for removing inorganic impurities. | [1][3] |
| Ethanol/Water | Good solubility in hot mixtures, poor solubility in cold mixtures. | A versatile system that allows for fine-tuning of polarity to achieve good crystal formation. | [6] |
| Toluene | Can be a good solvent for less polar benzoic acid derivatives. | May be suitable if the product is not sufficiently soluble in aqueous systems. | [5] |
| Acetone | Often a strong solvent, may not be ideal for recrystallization unless a co-solvent is used. | Can be used in combination with a non-polar solvent like hexane to induce crystallization. | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Formamidobenzoic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Anthranilic acid
-
Formic acid (88-98%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add anthranilic acid (1.0 equivalent).
-
Add toluene to the flask to create a stirrable slurry.
-
Add formic acid (1.5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of anthranilic acid. This typically takes 4-8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess formic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 2-formamidobenzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture.[1][3] Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 2-formamidobenzoic acid.
Caption: General experimental workflow for the synthesis and purification.
Caption: Logical workflow for troubleshooting low reaction yield.
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Removing unreacted anthranilic acid from the product mixture
Technical Support Center: Purification of Anthranilic Acid
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted anthranilic acid from product mixtures.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted anthranilic acid. What is the best method to remove it?
A1: The optimal method depends on the properties of your desired product. The most common and effective techniques are acid-base extraction, recrystallization, and column chromatography. Since anthranilic acid has both a basic amino group and an acidic carboxylic acid group, its solubility is highly dependent on pH, which can be exploited for easy separation.[1][2]
-
For products stable in acidic conditions and soluble in a water-immiscible organic solvent: An acidic wash (e.g., with 1M HCl) is highly effective. The anthranilic acid will form a water-soluble hydrochloride salt and move into the aqueous layer, leaving your product in the organic layer.[3][4]
-
For solid products: Recrystallization is a powerful purification technique.[5][6] The choice of solvent is critical; the ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while anthranilic acid remains soluble at low temperatures. Ethanol and water are common solvents for this purpose.[7]
-
For complex mixtures or when high purity is essential: Column chromatography is the method of choice, though it is more resource-intensive.
Q2: I tried recrystallizing my product, but it's still impure and colored. What went wrong?
A2: Several factors can lead to an unsuccessful recrystallization:
-
Incorrect Solvent Choice: The solvent may be dissolving the anthranilic acid and your product equally well, or your product may be too soluble even at low temperatures. It is crucial to select a solvent where the solubility of your product and the impurity (anthranilic acid) differ significantly.[6]
-
Colored Impurities: Anthranilic acid can form colored oxidation or self-condensation products, especially when heated in solution.[7] To remove these, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities.[8][9]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystals of your product. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of purer crystals.[6]
-
Insufficient Washing: After filtration, the collected crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[9]
Q3: Can I use a basic wash to remove anthranilic acid?
A3: Yes, a basic wash (e.g., with saturated sodium bicarbonate solution) can also be effective, provided your desired product is not acidic and is stable under basic conditions. The base will deprotonate the carboxylic acid group of anthranilic acid, forming a water-soluble sodium anthranilate salt that will partition into the aqueous layer.[1] This method is particularly useful if your product is sensitive to acid but stable in mild base.
Q4: What is sublimation and can it be used for this purpose?
A4: Sublimation is a process where a solid transitions directly into a gas, which then re-solidifies on a cold surface. Anthranilic acid sublimes at around 200°C.[2] If your product has a significantly higher boiling point and is thermally stable, sublimation can be an effective, solvent-free purification method.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product remains in the aqueous layer during acidic extraction. | Your product may also be basic and forming a salt. | Check the pKa of your product. If it is basic, consider using recrystallization or chromatography. Alternatively, use a basic wash if your product is not acidic. |
| An emulsion forms during solvent extraction. | The organic and aqueous layers have similar densities or high concentrations of dissolved species. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which often helps break emulsions.[3] |
| No crystals form upon cooling during recrystallization. | The solution is not supersaturated; too much solvent was used, or the product is highly soluble. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent to increase the concentration and attempt to cool again.[6] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your product, or the product is too impure. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the issue persists, a different solvent with a lower boiling point may be needed, or a preliminary purification step (like an acid wash) may be required. |
| Low yield after recrystallization. | Too much solvent was used; crystals were washed with warm solvent; product is significantly soluble in cold solvent. | Use the minimum amount of boiling solvent needed for dissolution. Always wash crystals with a minimal amount of ice-cold solvent.[6] Consider a different solvent system if solubility losses are too high. |
Quantitative Data: Solubility of Anthranilic Acid
Understanding the solubility of anthranilic acid is key to designing effective purification protocols, especially for recrystallization.
| Solvent | Temperature | Solubility ( g/100 mL) | Reference |
| Water | 20 °C | 0.35 - 0.45 | [2][11] |
| Water | 25 °C | 0.572 | [2] |
| Water | Hot | Soluble | [8] |
| Ethanol | - | Soluble | [1][2] |
| Methanol | - | Soluble | [1] |
| Diethyl Ether | - | Soluble | [2] |
| Chloroform | - | Very Soluble | [2] |
| Benzene | - | Slightly Soluble | [2] |
| n-Heptane | - | Insoluble | [12] |
Note: The solubility of anthranilic acid in water increases in both acidic and basic conditions due to salt formation.[1][13]
Experimental Protocols
Protocol 1: Removal by Acidic Wash (Liquid-Liquid Extraction)
This method is ideal for non-basic, acid-stable products dissolved in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the two layers to separate fully. The unreacted anthranilic acid is now protonated and has moved into the lower aqueous layer as aniline hydrochloride.[3]
-
Drain: Drain and discard the aqueous layer.
-
Repeat: Repeat the wash with 1M HCl two more times to ensure complete removal.
-
Neutralization & Final Washes: Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then once with brine (to remove excess water).[3]
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]
Protocol 2: Purification by Recrystallization
This method is suitable for solid products where a solvent can be found that dissolves the product well at high temperatures and poorly at low temperatures, while anthranilic acid has different solubility properties.
-
Solvent Selection: Choose a suitable solvent (e.g., water or ethanol). The ideal solvent should not react with your compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely to remove all traces of solvent.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for an acidic wash purification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN104016871A - Method for recycling anthranilic acid from methyl anthranilate wastewater - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. reddit.com [reddit.com]
- 11. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - successful method for purifying anthranilic acid(quick report) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Preventing Di-formylated Byproducts
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the formation of di-formylated byproducts during aromatic formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of di-formylation in my reaction?
Di-formylation, or the addition of two formyl groups to a substrate, is a common side reaction when working with highly activated aromatic compounds like phenols and anilines.[1] The primary causes are:
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High Substrate Reactivity: Electron-rich aromatic rings are highly nucleophilic and susceptible to multiple electrophilic additions.[2]
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Excess Formylating Agent: Using a significant excess of the formylating reagent is a direct cause of over-formylation.[1][3]
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Multiple Activated Positions: If the substrate has more than one activated position available for electrophilic attack (e.g., two open ortho positions on a phenol), di-substitution is more likely.[4]
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Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can increase the conversion of the mono-formylated product into the di-formylated byproduct.[4]
Q2: How can I control the stoichiometry to favor mono-formylation in a Duff reaction?
Controlling the stoichiometry of hexamethylenetetramine (HMTA) is the most effective method for achieving selective mono-formylation in the Duff reaction. By reducing the amount of HMTA relative to the phenolic substrate, the formation of the di-formylated product can be significantly suppressed. A newer, solvent-free mechanochemical approach also demonstrates excellent control over mono- versus di-formylation by adjusting the HMTA ratio.[5][6]
Q3: My Vilsmeier-Haack reaction is producing di-formylated impurities. What is the recommended stoichiometry?
For the Vilsmeier-Haack reaction, it is critical to use a molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate that is close to 1:1 for selective mono-formylation.[3] Using 1.0 to 1.5 equivalents of the reagent is a common starting point. An excess of the reagent will promote di-formylation.[3]
Q4: Are there specific reaction conditions that favor mono-formylation in the Rieche reaction?
Yes. The Rieche reaction, which uses dichloromethyl methyl ether (DCME) and a Lewis acid like titanium tetrachloride (TiCl₄), can be controlled to favor mono-formylation.[7] Using a slight excess of the formylating agent (e.g., 1.1 equivalents) and carefully controlling the temperature (typically starting at 0°C) can provide good yields of the mono-formylated product with high regioselectivity.[8]
Q5: How can I monitor the reaction to stop it before significant di-formylation occurs?
Close monitoring of the reaction progress is essential. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting material and the formation of the mono- and di-formylated products.[3] The reaction should be quenched once the concentration of the desired mono-formylated product is maximized.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of di-formylated product detected (>10%) | Excess of formylating agent. | Reduce the molar ratio of the formylating agent to the substrate. Start with a 1.1:1 ratio and adjust as needed.[1][3] |
| Reaction time is too long. | Monitor the reaction using TLC or HPLC and quench it as soon as the starting material is consumed or the mono-product concentration is maximized.[4] | |
| The substrate is highly activated and has multiple available sites. | In addition to adjusting stoichiometry, consider running the reaction at a lower temperature to decrease the reaction rate and improve selectivity. | |
| Product is a complex mixture of mono-, di-, and poly-formylated compounds. | Reaction conditions are not selective. | Re-evaluate the choice of formylation method. For phenols, the Duff or Rieche reactions can offer high regioselectivity for ortho-formylation.[4][8] |
| High reaction temperature. | Avoid excessively high temperatures which can accelerate side reactions. For some Duff reactions, maintaining a temperature around 70°C can be beneficial.[3] | |
| Inconsistent results between batches. | Purity of reagents or anhydrous conditions not maintained. | Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like the Vilsmeier-Haack and Rieche formylations. |
Quantitative Data on Selectivity
The selectivity between mono- and di-formylation is highly dependent on the reaction stoichiometry. Below are examples from the literature.
Table 1: Stoichiometric Control of Mechanochemical Duff Reaction for 4-tert-Butylphenol [5]
| Substrate:HMTA Ratio | Milling Time (h) | Mono-formyl Product Yield (%) | Di-formyl Product Yield (%) |
| 1:1.2 | 2.5 | 89 | <1 |
| 1:2.2 | 4.0 | 5 | 92 |
Table 2: Selective Formylation of 4-Substituted Phenols using a Modified Duff Reaction [1]
| Substrate | Product Type | Equivalents of HMTA | Yield (%) |
| 4-tert-Butylphenol | Mono-formyl | 1.5 | 65 |
| 4-tert-Butylphenol | Di-formyl | 3.0 | 81 |
| 4-Chlorophenol | Mono-formyl | 1.5 | 55 |
| 4-Chlorophenol | Di-formyl | 3.0 | 70 |
Table 3: Mono-formylation of Various Phenols via the Rieche Reaction [8] Reaction Conditions: Substrate (1 eq.), TiCl₄ (2.2 eq.), DCME (1.1 eq.) in DCM at 0°C.
| Substrate | Total Formylated Product (%) | Ratio of Main Isomer |
| 2,6-Dimethylphenol | 99 | 100% (4-formyl) |
| 3,5-Dimethoxyphenol | 75 | 99:1 (ortho:para) |
| 2,3,5-Trimethylphenol | 64 | 98:2 (ortho:other) |
Experimental Protocols
Protocol 1: Selective Ortho-Mono-formylation of 4-tert-Butylphenol (Mechanochemical Duff Reaction)
This solvent-free protocol is adapted from Saha et al. (2023) for the selective synthesis of 2-formyl-4-tert-butylphenol.[5]
-
Preparation: Add 4-tert-butylphenol (1.0 mmol, 150 mg), hexamethylenetetramine (HMTA, 1.2 mmol, 168 mg), and silica gel (500 mg) to a stainless-steel milling jar containing two stainless-steel balls.
-
Milling: Add 2 drops of concentrated H₂SO₄ to the jar. Secure the jar in a mixer mill and operate at a frequency of 25 Hz for 2.5 hours.
-
Work-up: After milling, transfer the solid mixture to a flask. Add 1 M aqueous HCl (10 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure mono-formylated product.
Protocol 2: Selective Mono-formylation of 3,5-Dimethoxyphenol (Rieche Reaction)
This protocol is based on the procedure described by García et al. for the formylation of electron-rich phenols.[8]
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Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3,5-dimethoxyphenol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) and stir the mixture for 1 hour at 0°C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (DCME, 1.1 eq.) to the solution and stir for an additional 45 minutes at 0°C.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired mono-formylated product.
Protocol 3: General Procedure for Mono-formylation via Vilsmeier-Haack Reaction
This protocol provides general guidelines for the selective mono-formylation of an electron-rich aromatic substrate.[3]
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C. Add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise, ensuring the internal temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve the electron-rich substrate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Hydrolysis: Once the reaction is complete, cool the mixture to 0°C and slowly pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. Stir until the product precipitates or separates.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can then be purified.
Visual Guides
Caption: General pathway for mono- and di-formylation.
Caption: Troubleshooting workflow for minimizing di-formylation.
Caption: Workflow for mechanochemical mono-formylation.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. diposit.ub.edu [diposit.ub.edu]
Improving the solubility of 2-(Formylamino)benzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-(Formylamino)benzoic acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, also known as N-formylanthranilic acid, is a derivative of anthranilic acid. Its solubility is dictated by the presence of a carboxylic acid group, a formylamino group, and an aromatic ring. Generally, it is expected to have low solubility in non-polar organic solvents and water. Its solubility is significantly better in polar aprotic solvents and can be greatly increased in aqueous solutions by adjusting the pH to be basic.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Poor solubility is a common issue with this compound due to its crystalline nature and the presence of both hydrogen bond donor and acceptor groups, which can lead to strong intermolecular interactions in the solid state. The choice of solvent is critical. If you are using a non-polar or weakly polar solvent, you will likely encounter solubility challenges.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, heating the reaction mixture can significantly increase the solubility of this compound. However, you must consider the thermal stability of your reactants and the solvent's boiling point. For many organic reactions, heating to reflux is a standard procedure to enhance solubility and reaction rates.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The carboxylic acid group on this compound can be deprotonated under basic conditions to form a carboxylate salt. This salt form is an ion and is significantly more soluble in water than the neutral acid form. Therefore, increasing the pH of an aqueous solution by adding a base like sodium hydroxide or potassium carbonate will dramatically improve its solubility.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Reaction
Possible Cause: The polarity of the solvent system may be changing as the reaction progresses, or the temperature is fluctuating, causing the compound to precipitate.
Solutions:
-
Maintain Consistent Temperature: Ensure your reaction is maintained at a stable temperature. If the reaction is exothermic, consider using a cooling bath to manage temperature spikes.
-
Use a Co-solvent: Adding a small amount of a co-solvent in which this compound is more soluble can help maintain its concentration in the solution phase.
-
pH Adjustment (for aqueous reactions): If applicable, ensure the pH of the reaction mixture remains in a range where the compound is soluble.
Issue 2: Low Reaction Conversion Believed to be Due to Poor Solubility
Possible Cause: A significant portion of the this compound may not be in solution, limiting its availability to react.
Solutions:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find a more suitable one for your reaction.
-
Increase Reaction Temperature: If the reactants are stable at higher temperatures, running the reaction at or near the boiling point of the solvent can improve solubility and conversion.
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Particle Size Reduction: Grinding the solid this compound into a finer powder can increase its surface area and improve the rate of dissolution.
Data Presentation
While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative assessment of its solubility in common laboratory solvents can be inferred from its chemical structure and by analogy to benzoic acid.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Can form hydrogen bonds, but the non-polar aromatic ring limits high solubility in water. Alcohols are generally better solvents than water.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Moderate polarity but lack strong hydrogen bonding capabilities. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally not polar enough to effectively dissolve the compound. |
| Non-polar | Toluene, Hexane, Heptane | Very Low/Insoluble | The non-polar nature of these solvents does not favorably interact with the polar carboxylic acid and amide functional groups of this compound.[1] |
| Aqueous Base | Dilute NaOH, K₂CO₃ solution | Very High | Deprotonation of the carboxylic acid to form a highly soluble carboxylate salt. |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment (for Aqueous Reactions)
This protocol is suitable for reactions where this compound is a reactant in an aqueous medium.
-
Initial Suspension: Suspend the this compound in water.
-
Basification: Slowly add a 1M solution of a suitable base (e.g., NaOH, KOH, or K₂CO₃) dropwise while stirring.
-
Monitor pH and Dissolution: Continuously monitor the pH of the mixture. As the pH increases, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding the base until all the solid has dissolved. The resulting solution will contain the sodium or potassium salt of this compound.
-
Reaction: Proceed with the addition of other reagents. Be mindful that the basic conditions may affect the stability of other components in your reaction.
Protocol 2: Utilizing a Co-solvent System
This protocol is useful for organic reactions where a single solvent does not provide adequate solubility.
-
Primary Solvent: Choose a primary reaction solvent that is compatible with your reaction chemistry but in which this compound has limited solubility.
-
Co-solvent Selection: Select a co-solvent in which this compound is highly soluble (e.g., DMF, DMSO).
-
Dissolution: In a separate flask, dissolve the this compound in a minimal amount of the co-solvent.
-
Addition to Reaction: Slowly add this solution to the primary reaction solvent containing the other reagents.
-
Observation: Observe for any precipitation. If the compound remains in solution, proceed with the reaction. If it precipitates, a higher proportion of the co-solvent may be necessary.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key structural features influencing solubility.
References
Technical Support Center: Scaling Up the Synthesis of N-formylanthranilic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of N-formylanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing N-formylanthranilic acid?
A1: The most prevalent and scalable method is the direct N-formylation of anthranilic acid using formic acid. This method is advantageous due to the low cost of reagents, operational simplicity, and amenability to green chemistry principles by often proceeding under neat (solvent-free) conditions.
Q2: What are the typical reaction conditions for the N-formylation of anthranilic acid with formic acid?
A2: Typical conditions involve heating a mixture of anthranilic acid with a slight excess of formic acid. The reaction can be performed neat or in a high-boiling solvent like toluene to facilitate water removal via a Dean-Stark trap. Reaction temperatures generally range from 60°C to reflux, with reaction times varying from a few minutes to several hours, depending on the scale and specific conditions.
Q3: Are there any catalysts that can improve the efficiency of the N-formylation reaction?
A3: Yes, several catalysts can enhance the reaction rate and yield. For the N-formylation of aromatic amines, catalysts such as iodine, zinc oxide (ZnO), and various solid acid catalysts have been shown to be effective.[1] For instance, using a catalytic amount of iodine (e.g., 5 mol%) can significantly accelerate the reaction under solvent-free conditions.
Q4: What safety precautions should be taken when working with formic acid on a large scale?
A4: Formic acid is corrosive and can cause severe burns. When scaling up, it is crucial to work in a well-ventilated area or a fume hood to avoid inhaling vapors. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure that an emergency shower and eyewash station are readily accessible.
Troubleshooting Guides
Issue 1: Low Yield of N-formylanthranilic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the anthranilic acid is consumed. - Increase Temperature: Gradually increase the reaction temperature. If using a solvent like toluene, ensure it is refluxing vigorously. - Use a Catalyst: Introduce a catalyst such as iodine or ZnO to increase the reaction rate. |
| Suboptimal Reagent Ratio | - Adjust Formic Acid Stoichiometry: While a slight excess of formic acid is often used, a large excess can sometimes hinder product isolation. Experiment with varying the molar ratio of formic acid to anthranilic acid (e.g., 1.2:1 to 2:1). |
| Water Accumulation | - Azeotropic Removal of Water: If performing the reaction in a solvent, use a Dean-Stark trap to remove the water formed during the reaction, which can drive the equilibrium towards the product. |
| Product Loss During Work-up | - Optimize Extraction pH: Ensure the aqueous phase is acidified sufficiently during work-up to precipitate the product fully. - Minimize Washes: Avoid excessive washing of the product with solvents in which it has some solubility. Use chilled solvents for washing. |
Issue 2: Formation of Side Products/Impurities
Possible Causes and Solutions:
| Side Product/Impurity | Identification | Mitigation Strategies |
| Unreacted Anthranilic Acid | TLC, NMR | See "Incomplete Reaction" under Issue 1 . |
| Di-formylated Product | Mass Spectrometry, NMR | This is less common with anthranilic acid but can occur with primary amines. Use a controlled amount of formic acid (closer to a 1:1 molar ratio). |
| O-formylation | IR (ester carbonyl stretch), NMR | While N-formylation is generally favored, O-formylation of the carboxylic acid group can occur. This is less likely under standard conditions but can be minimized by using milder reaction conditions and avoiding highly forcing conditions. |
| Polymerization/Decomposition | Observation of dark, tarry substances | Avoid excessively high temperatures and prolonged reaction times. Ensure proper stirring to prevent localized overheating. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-formylation of Aromatic Amines
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Neat Reaction | Formic Acid | None | 60°C | Moderate to Excellent | |
| Azeotropic Reflux | Formic Acid | Toluene | Reflux | Excellent | |
| Catalytic | Iodine | None | 70°C | High | |
| Catalytic | ZnO | None | 70°C | Good to Excellent | |
| Ultrasound-assisted | Formic Acid | None | Room Temperature | Excellent |
Experimental Protocols
Gram-Scale Synthesis of N-formylanthranilic Acid using Formic Acid (Neat Condition)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol).
-
Reagent Addition: To the flask, add 88% formic acid (5.2 mL, ~0.12 mol) dropwise while stirring.
-
Heating: Heat the reaction mixture in an oil bath at 60-70°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: Once the reaction is complete (disappearance of the anthranilic acid spot on TLC), cool the mixture to room temperature. Add 100 mL of ice-cold water to the flask.
-
Product Isolation: The N-formylanthranilic acid will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water (2 x 20 mL) and then dry it in a vacuum oven. If further purification is needed, the product can be recrystallized from a suitable solvent such as ethanol/water.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-formylanthranilic acid.
Caption: Troubleshooting decision tree for low yield in N-formylanthranilic acid synthesis.
References
Validation & Comparative
A Comparative Guide to Quinazolinone Synthesis: 2-(Formylamino)benzoic Acid vs. Anthranilic Acid
For researchers, scientists, and professionals in drug development, the synthesis of the quinazolinone scaffold is a cornerstone of many discovery programs. This guide provides an in-depth comparison of two primary starting materials for this synthesis: 2-(formylamino)benzoic acid and anthranilic acid, supported by experimental data and detailed protocols.
The choice of starting material can significantly impact reaction efficiency, yield, and overall process complexity. While both this compound and anthranilic acid are viable precursors for quinazolinone synthesis, they represent different strategic approaches to accessing this privileged heterocyclic core.
Executive Summary
Anthranilic acid is the more common starting material for the one-pot synthesis of quinazolin-4(3H)-one, typically through the Niementowski reaction with formamide. This reaction proceeds through the in-situ formation of this compound as a key intermediate. Starting directly with this compound offers a more direct, stepwise approach, potentially allowing for milder reaction conditions for the final cyclization. However, this route necessitates the prior synthesis or purchase of the formylated intermediate.
This guide will delve into the experimental data for both approaches, providing a clear comparison of reaction conditions, yields, and procedural considerations.
Reaction Pathways
The synthesis of quinazolin-4(3H)-one from both starting materials is illustrated below. The pathway from anthranilic acid is a two-step process that is often performed in a single pot, while the route from this compound involves the direct cyclization of the intermediate.
Quantitative Data Comparison
The following table summarizes the experimental data for the synthesis of quinazolin-4(3H)-one from both anthranilic acid and this compound under various conditions.
| Starting Material | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Anthranilic Acid | Formamide, 130-135°C | 2 hours | 72 | [1] |
| Anthranilic Acid | Formamide, 130-135°C (Vood alloy heating) | 2 hours | 96 | [1] |
| Anthranilic Acid | Formamide, Microwave (red/black clay catalyst) | Not specified | Excellent | [2] |
| Anthranilic Acid | Formamide, Microwave (30% power, 5 min; then 50% power, 5 min) | 10 minutes (+ 15 min standing) | 87 | |
| Anthranilic Acid | Formamide, 150-160°C | 8 hours | 61 | |
| This compound | Acetic Anhydride, Reflux | 1 hour | 95 |
Discussion
From the data, it is evident that the direct, one-pot synthesis from anthranilic acid can achieve very high yields, particularly when optimized heating methods or microwave irradiation are employed.[1][2] The conventional heating method can be time-consuming and may result in lower yields. The use of microwave irradiation significantly reduces the reaction time and can lead to excellent yields.
Conversely, starting with This compound and using a strong dehydrating agent like acetic anhydride for the cyclization step can also result in a very high yield in a relatively short reaction time. This approach offers a more controlled, stepwise synthesis. The main drawback is the need to prepare or procure the this compound separately.
The choice between the two starting materials will likely depend on the specific needs of the research. For rapid, high-throughput synthesis, a one-pot microwave-assisted reaction from anthranilic acid may be preferable. For a more controlled, stepwise synthesis where the intermediate is already available or easily prepared, using this compound can be a highly efficient option.
Experimental Protocols
Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Niementowski Reaction)
This protocol is a conventional heating method adapted from literature.[1]
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or other suitable heating apparatus
-
Round-bottom flask with reflux condenser
-
Beaker
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (e.g., 13.7 g, 0.1 mol).
-
Add an excess of formamide (e.g., 16 mL, 0.4 mol).
-
Heat the reaction mixture in a glycerin bath to 130-135°C for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice.
-
Allow the precipitate to crystallize, which may take several hours.
-
Collect the crude product by filtration.
-
The crude product can be further purified by recrystallization from water or ethanol.
Protocol 2: Synthesis of Quinazolin-4(3H)-one from this compound
This protocol describes the cyclodehydration of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Crushed ice
-
Filtration apparatus
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux for 1 hour.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of crushed ice to quench the excess acetic anhydride and precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Conclusion
Both anthranilic acid and this compound are effective precursors for the synthesis of quinazolin-4(3H)-one. The choice between a one-pot reaction from anthranilic acid and a stepwise approach from this compound will depend on factors such as the availability of starting materials, desired reaction scale, and the need for process control versus reaction speed. For rapid and high-yielding synthesis, microwave-assisted methods starting from anthranilic acid are particularly attractive. For a more controlled synthesis with a potentially simpler purification, the cyclization of this compound is a strong alternative.
References
A Comparative Guide to 2-(Formylamino)benzoic Acid and Isatoic Anhydride in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel compounds. This guide provides a detailed comparative analysis of two common precursors for the synthesis of quinazolinones and other heterocyclic systems: 2-(Formylamino)benzoic acid and isatoic anhydride.
This publication objectively compares the chemical properties, reactivity, and practical applications of these two reagents, supported by experimental data and detailed protocols. The aim is to provide a comprehensive resource to aid in the rational selection of starting materials for synthetic chemistry and drug discovery programs.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each compound. This compound and isatoic anhydride share a common structural heritage, both being derivatives of anthranilic acid, which is reflected in their molecular weights and formulas. However, their distinct functional groups—an N-formylated carboxylic acid versus a cyclic anhydride—give rise to different physical characteristics and reactivity profiles.
| Property | This compound | Isatoic Anhydride |
| Molecular Formula | C₈H₇NO₃[1] | C₈H₅NO₃[2] |
| Molecular Weight | 165.15 g/mol [1] | 163.13 g/mol [2] |
| Appearance | Solid | White solid[3] |
| Melting Point | Not specified in retrieved results | 243 °C (decomposes)[3] |
| Solubility | Not specified in retrieved results | Soluble in ethanol[4] |
Reactivity and Application in Heterocyclic Synthesis
Both this compound and isatoic anhydride are valuable building blocks for the synthesis of a variety of nitrogen-containing heterocyclic compounds, most notably quinazolinones.[5][6] Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[7][8][9] The choice between these two precursors often depends on the desired substitution pattern of the final product and the specific reaction conditions employed.
Isatoic Anhydride: A Versatile Electrophile
Isatoic anhydride is a widely used reagent in the synthesis of quinazolinones and other heterocycles.[7][8][9] Its utility stems from its reactivity as an electrophile. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of an intermediate 2-aminobenzoyl derivative. This intermediate can then undergo further reactions, such as condensation and cyclization, to yield the desired heterocyclic scaffold.
A common and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde.[10][11] This approach is highly convergent and allows for the rapid generation of a diverse library of compounds. The reaction proceeds through the initial ring-opening of isatoic anhydride by the amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization.
dot
Caption: Reaction pathway for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride.
This compound: A Precursor Requiring Cyclization
This compound can also serve as a precursor to quinazolinones. In this case, the synthetic strategy typically involves a cyclodehydration step to form the quinazolinone ring. This can be achieved by heating this compound with an amine, often in the presence of a dehydrating agent or catalyst.[12]
dot
Caption: General reaction pathway for quinazolinone synthesis from this compound.
Experimental Protocols
To facilitate the practical application of this comparative guide, detailed experimental protocols for the synthesis of quinazolinone derivatives from both precursors are provided below.
Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones from Anthranilic Acid (as a precursor to the benzoxazinone intermediate)
This multi-step procedure first involves the formation of an N-acyl anthranilic acid, which is then cyclized to a benzoxazinone intermediate, a close analog of isatoic anhydride's reactivity.[12]
Step 1: Synthesis of N-acyl anthranilic acid
-
To a stirring solution of anthranilic acid (0.5 mole) in dimethylformamide (250 mL), add the desired acyl chloride (0.55 mole) dropwise.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration.
Step 2: Synthesis of the benzoxazinone intermediate
-
Dissolve the N-acyl anthranilic acid from Step 1 in acetic anhydride.
-
Heat the mixture with vigorous stirring for one hour to effect cyclization.
-
Remove the solvent under reduced pressure. The residue is used directly in the next step.
Step 3: Synthesis of the quinazolinone
-
Dissolve the benzoxazinone intermediate (0.15 mole) and an excess of the desired amine or hydrazine hydrate in ethanol.
-
Reflux the mixture for 2 hours.
-
Purify the product by column chromatography.[12]
One-Pot, Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride
This protocol outlines a highly efficient one-pot synthesis.[10][11]
-
In a reaction vessel, combine isatoic anhydride (1 mmol), the desired amine (1.1 mmol), and the desired aldehyde (1 mmol).
-
Add a catalytic amount of an appropriate acid catalyst (e.g., p-toluenesulfonic acid).
-
Add a suitable solvent, such as ethanol (50 mL).
-
Heat the reaction mixture under reflux for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).
-
The crude product can be further purified by recrystallization.
Comparative Analysis and Conclusion
| Feature | This compound | Isatoic Anhydride |
| Synthetic Route | Typically requires a dedicated cyclodehydration step. | Amenable to one-pot, multicomponent reactions.[10][11] |
| Reactivity | Acts as a pre-formed N-acylated anthranilic acid. | Highly reactive electrophile, undergoes ring-opening with nucleophiles. |
| Versatility | Primarily used for specific quinazolinone syntheses. | Broadly applicable in the synthesis of various heterocyclic systems.[5][6] |
| Byproducts | Water is the primary byproduct of cyclization. | Carbon dioxide is released during the ring-opening reaction. |
| Atom Economy | Potentially higher in direct cyclization routes. | Multicomponent reactions offer high atom economy. |
Isatoic anhydride offers the significant advantage of being readily applicable in one-pot, multicomponent reactions, which are highly efficient and allow for the rapid generation of diverse molecular scaffolds. Its high reactivity as an electrophile makes it a workhorse in combinatorial and medicinal chemistry.
This compound , on the other hand, provides a more direct route to the N-formylated anthranilamide backbone, which can be advantageous in multi-step syntheses where precise control over the introduction of substituents is required. The choice between these two reagents will ultimately be dictated by the specific synthetic strategy, the desired target molecule, and the desired reaction conditions. This guide provides the foundational information for researchers to make an informed decision based on the specific needs of their synthetic project.
References
- 1. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. echemcom.com [echemcom.com]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. [PDF] Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc under Solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Molecular Structure of 2-(Formylamino)benzoic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography and common spectroscopic techniques for the structural validation of 2-(formylamino)benzoic acid. While X-ray crystallography offers unparalleled detail in the solid state, spectroscopic methods provide complementary and crucial data regarding functional groups and atomic connectivity.
Due to the limited availability of a published crystal structure for this compound, this guide utilizes the comprehensive X-ray crystallographic data of its close analog, 2-acetylamino-benzoic acid, as a representative example. This allows for a detailed comparison of the types of quantitative data that can be obtained from each method.
Comparison of Structural Analysis Techniques
The definitive validation of a chemical structure relies on a combination of analytical techniques. While spectroscopy can confirm the presence of functional groups and the connectivity of atoms, only X-ray crystallography can provide a precise and unambiguous three-dimensional arrangement of atoms in the solid state.
-
Single-Crystal X-ray Crystallography: This powerful technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of individual atoms can be determined. This method yields highly accurate data on bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecule's conformation and stereochemistry.
-
Spectroscopic Methods (Infrared and NMR):
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). It reveals how many different types of each atom are present in a molecule, their connectivity, and their spatial proximity.
-
Quantitative Data Summary
The following table summarizes the type of quantitative data obtained from each method. The crystallographic data is for 2-acetylamino-benzoic acid and serves as an exemplar for the precision of this technique. The spectroscopic data represents the expected values for this compound.
| Parameter | X-ray Crystallography (Data for 2-acetylamino-benzoic acid) | Spectroscopic Methods (Expected for this compound) |
| Crystal System | Orthorhombic | Not Applicable |
| Space Group | Fdd2 | Not Applicable |
| Unit Cell Dimensions | a = 10.848(1) Å, b = 30.264(1) Å, c = 10.577(1) Å | Not Applicable |
| Selected Bond Lengths | C(7)-O(1) = 1.310(3) Å, C(7)-O(2) = 1.213(3) Å, C(8)-O(3) = 1.238(4) Å, C(2)-N(1) = 1.408(3) Å | Not Applicable |
| Selected Bond Angles | O(1)-C(7)-O(2) = 122.5(2)°, C(6)-C(1)-C(7) = 118.6(2)°, C(3)-C(2)-N(1) = 122.9(2)° | Not Applicable |
| IR Absorption Bands | Not Applicable | ~3300-2500 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch, acid), ~1680 cm⁻¹ (C=O stretch, amide), ~3300 cm⁻¹ (N-H stretch) |
| ¹H NMR Chemical Shifts | Not Applicable | ~11-13 ppm (COOH), ~8-9 ppm (CHO), ~7-8 ppm (aromatic CH), ~9-10 ppm (NH) |
Experimental Workflow for X-ray Crystallography
The process of determining a molecular structure using single-crystal X-ray diffraction follows a well-defined workflow, from crystal growth to the final refined structure.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol is based on the methodology used for the structural analysis of 2-acetylamino-benzoic acid and is generally applicable to small organic molecules.
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction data are collected as a series of images as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using crystallographic software to check for geometric consistency and other potential issues.
Spectroscopic Analysis
a) Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectrum are analyzed to determine the structure and connectivity of the molecule.
Spectroscopic comparison of N-formylanthranilic acid and its precursors
A Spectroscopic Comparison of N-formylanthranilic Acid and Its Precursors: Anthranilic Acid and Isatoic Anhydride
This guide provides a detailed spectroscopic comparison of N-formylanthranilic acid with its common precursors, anthranilic acid and isatoic anhydride. The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to distinguish and characterize these compounds.
Introduction
N-formylanthranilic acid is an amidobenzoic acid derived from anthranilic acid.[1][2] Both anthranilic acid and isatoic anhydride serve as key precursors in its synthesis. Understanding the distinct spectroscopic signatures of these molecules is crucial for reaction monitoring, quality control, and characterization of the final product. This guide compares their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for N-formylanthranilic acid, anthranilic acid, and isatoic anhydride.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| N-formylanthranilic acid | ~300-350 (estimated) | Ethanol |
| Anthranilic Acid | 336 - 337 | Ethanol[3][4][5] |
| Isatoic Anhydride | ~315 | Not Specified[6] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| N-formylanthranilic acid | ||
| ~3300 | N-H Stretch (Amide) | |
| ~3000 | O-H Stretch (Carboxylic Acid) | |
| ~1700-1720 | C=O Stretch (Carboxylic Acid) | |
| ~1650-1680 | C=O Stretch (Amide I) | |
| ~1520-1550 | N-H Bend (Amide II) | |
| Anthranilic Acid | ||
| 3475, 3375 | N-H Stretch (Amino) | |
| ~3000 | O-H Stretch (Carboxylic Acid) | |
| 1680 | C=O Stretch (Carboxylic Acid) | |
| 1615 | N-H Bend (Amino) | |
| Isatoic Anhydride | ||
| ~3200 | N-H Stretch | |
| 1775, 1735 | C=O Stretch (Anhydride, Asymmetric & Symmetric) | |
| 1610 | C=C Stretch (Aromatic) |
Table 3: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent |
| N-formylanthranilic acid | DMSO-d₆ | |||
| ~11.0-13.0 | br s | COOH | ||
| ~8.5-9.5 | s | NH-CHO | ||
| ~8.2 | s | N=CH-O | ||
| ~7.0-8.0 | m | Aromatic H | ||
| Anthranilic Acid | DMSO-d₆ | |||
| 7.73 | dd | H-6 | [7][8] | |
| 7.33 | ddd | H-4 | [7][8] | |
| 6.74 | d | H-3 | [7][8] | |
| 6.53 | ddd | H-5 | [7][8] | |
| Isatoic Anhydride | DMSO-d₆ | |||
| 11.7 | s | NH | [9] | |
| 7.9-7.1 | m | Aromatic H | [9] |
Table 4: ¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment | Solvent |
| N-formylanthranilic acid | DMSO-d₆ | ||
| ~169 | C=O (Carboxylic Acid) | ||
| ~160 | C=O (Formyl) | ||
| ~140 | C-N | ||
| ~115-135 | Aromatic C | ||
| Anthranilic Acid | DMSO-d₆ | ||
| 169.3 | C-7 (COOH) | [7][8] | |
| 150.9 | C-2 | [7][8] | |
| 134.1 | C-4 | [7][8] | |
| 131.6 | C-6 | [7][8] | |
| 116.3 | C-5 | [7][8] | |
| 114.7 | C-1 | [7][8] | |
| 113.8 | C-3 | [7][8] | |
| Isatoic Anhydride | DMSO-d₆ | ||
| 159.0 | C=O | [9] | |
| 147.7 | C=O | [9] | |
| 142.2 | C-N | [9] | |
| 137.2, 129.3, 123.6, 114.8, 111.5 | Aromatic C | [9] |
Table 5: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method |
| N-formylanthranilic acid | 165.15[2] | 147, 119, 92 | ESI |
| Anthranilic Acid | 137.14 | 119, 92 | ESI |
| Isatoic Anhydride | 163.13[10] | 119, 92, 65 | EI |
Experimental Protocols
1. UV-Vis Spectroscopy A solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorption spectrum was recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The solvent was used as a blank for baseline correction. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy The solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The FTIR spectrum was recorded using an FTIR spectrometer in the range of 4000-400 cm⁻¹. The spectrum was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy The sample was dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher NMR spectrometer.[8] Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
4. Mass Spectrometry (MS) Mass spectra were obtained using either Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI-MS, the sample was dissolved in a suitable solvent and introduced into the mass spectrometer. For EI-MS, the solid sample was introduced directly. The resulting mass spectrum provided the molecular ion peak and characteristic fragmentation patterns.
Visualizations
References
- 1. Anthranilic acid, TMS derivative [webbook.nist.gov]
- 2. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Isatoic anhydride [webbook.nist.gov]
- 7. COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES | Miltojević | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(Formylamino)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-(formylamino)benzoic acid (N-formylanthranilic acid) and its structural analogs. While direct experimental data for this compound is limited in publicly accessible literature, this report synthesizes available data on its close analogs to provide insights into its potential therapeutic activities. The comparison focuses on three key areas of biological investigation: anti-inflammatory, antimicrobial, and anticancer activities.
Anti-Inflammatory Activity
Derivatives of anthranilic acid are widely recognized for their anti-inflammatory properties, with several non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
Comparative Data
The anti-inflammatory activity of various N-substituted anthranilic acid derivatives has been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The percentage of edema inhibition serves as a quantitative measure of a compound's efficacy.
| Compound/Analog | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference Standard | % Inhibition of Edema (Standard) |
| 5-bromo-N-[2'-amino-[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid | Complex N-substituted anthranilic acid derivative | 50 | 50.66% | Phenylbutazone | 45.52% |
| N-[2'-amino-(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid derivative | Complex N-substituted anthranilic acid derivative | 50 | 47.56% | Phenylbutazone | 45.52% |
| N-aryl anthranilic acid derivatives (general) | N-aryl substitution | Not specified | Significant activity | Not specified | Not specified |
Data synthesized from available research on N-substituted anthranilic acid derivatives.[1][2]
Inference for this compound: The N-formyl group in this compound is a simple N-acyl substitution. Given that more complex N-substituted anthranilic acid derivatives exhibit potent anti-inflammatory activity, it is plausible that this compound possesses anti-inflammatory properties. Furthermore, this compound is a metabolite in the kynurenine pathway, which is increasingly implicated in the regulation of inflammation.[3][4][5][6][7] Dysregulation of this pathway is associated with chronic inflammatory conditions. This metabolic link suggests a potential role for this compound in modulating inflammatory responses.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Simplified diagram of the cyclooxygenase pathway and the inhibitory action of NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used and standard model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Phenylbutazone), and test groups for each analog.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.[1][8]
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives in various products. The antimicrobial activity is often dependent on the nature and position of substituents on the benzene ring.
Comparative Data
The antimicrobial activity is typically evaluated by determining the Minimum Inhibatory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) (Standard) |
| 2-chlorobenzoic acid derivative (Schiff's base) | Escherichia coli | Comparable to Norfloxacin | Norfloxacin | Not specified |
| p-aminobenzoic acid derivative (Schiff's base) | Staphylococcus aureus | Potent activity | Not specified | Not specified |
| Benzoic acid amide derivatives | Bacillus subtilis, Staphylococcus aureus | Generally low activity | Not specified | Not specified |
| Sorbic acid amide derivatives | Bacillus subtilis, Staphylococcus aureus | High activity | Not specified | Not specified |
Data synthesized from studies on various benzoic acid derivatives.[9][10][11]
Inference for this compound: The antimicrobial activity of benzoic acid derivatives is highly structure-dependent. While some derivatives, particularly Schiff's bases, show significant potency, simple amides have demonstrated weaker activity.[10] The formylamino group may influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets. Further experimental validation is necessary to determine the specific antimicrobial spectrum and potency of this compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
The anticancer potential of benzoic acid derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Comparative Data
The in vitro anticancer activity is often assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) (Standard) |
| Dihydroxy benzoic acid (DHBA) | HCT-116 (Colon) | ~1000 | - | - |
| Benzoic Acid | Various cancer cell lines | 85.54 - 670.6 (µg/ml) | - | - |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | Doxorubicin | Not specified |
| 2-((2-aminophenyl)thio)benzoic acid derivative | U87 (Glioblastoma), HeLa (Cervix) | < 0.05 | - | - |
Data synthesized from various studies on benzoic acid derivatives.[12][13][14]
Inference for this compound: The anticancer activity of benzoic acid derivatives varies significantly with their structural modifications. While simple benzoic acid shows moderate cytotoxicity, certain derivatives exhibit high potency.[12][14] The presence of the formylamino group at the ortho position could influence the molecule's interaction with biological targets within cancer cells. Given that some N-substituted analogs have shown promising anticancer activity, this compound warrants investigation as a potential anticancer agent.
Signaling Pathway: Induction of Apoptosis
Caption: A simplified representation of an apoptosis induction pathway by an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control. A known cytotoxic drug is often used as a positive control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[15]
Conclusion
This comparative guide highlights the potential biological activities of this compound based on the established profiles of its structural analogs. While N-substituted anthranilic acids demonstrate significant anti-inflammatory and, in some cases, potent anticancer and antimicrobial effects, the specific activities of this compound require direct experimental evaluation. Its role as a metabolite in the kynurenine pathway provides a strong rationale for investigating its immunomodulatory and anti-inflammatory properties. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct further studies to elucidate the therapeutic potential of this and related compounds.
References
- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases [mdpi.com]
- 8. ijddr.in [ijddr.in]
- 9. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. preprints.org [preprints.org]
A Comparative Analysis of Formylating Agents for Anthranilic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate formylating agent is a critical step in the synthesis of N-formylanthranilic acid, a key intermediate in the production of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparative analysis of common formylating agents for anthranilic acid, supported by experimental data and detailed protocols to facilitate an informed decision-making process.
The N-formylation of anthranilic acid introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. The efficiency of this reaction is highly dependent on the chosen formylating agent, with significant variations in reaction conditions, yield, purity of the product, and safety considerations. This guide explores four prominent formylating agents: formic acid, acetic formic anhydride (generated in situ from formic acid and acetic anhydride), chloral hydrate, and triphosgene.
Performance Comparison of Formylating Agents
The selection of a formylating agent is often a trade-off between reactivity, yield, cost, and safety. The following table summarizes the key quantitative data for the formylation of anthranilic acid using different reagents, providing a clear comparison to aid in methodological selection.
| Formylating Agent | Reagents | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Potential Disadvantages |
| Formic Acid | Anthranilic acid, Formic acid | Toluene, Reflux with Dean-Stark trap | 4 - 9 hours | >90% | Readily available, inexpensive, good chemoselectivity. | Relatively long reaction time, requires azeotropic removal of water. |
| Acetic Formic Anhydride | Anthranilic acid, Formic acid, Acetic anhydride | In situ generation, often at low temperatures (e.g., 0 °C to room temp.) | < 1 hour | ~95% | Very fast reaction, high yields, potent formylating agent. | The anhydride is moisture-sensitive and generated in situ. |
| Chloral Hydrate | Anthranilic acid, Chloral hydrate, Base (e.g., NaOH) | Aqueous or alcoholic solvent, Room temperature | Several hours | Good | Mild reaction conditions. | Formation of chloroform as a byproduct, requires careful handling. |
| Triphosgene | Anthranilic acid, Triphosgene, Base (e.g., Triethylamine) | Anhydrous solvent (e.g., THF), Controlled temperature | 1 - 3 hours | High | Safer alternative to phosgene gas, efficient for cyclization to isatoic anhydride. | Triphosgene is toxic and moisture-sensitive, requires careful handling and inert atmosphere. |
Experimental Protocols
Detailed methodologies for the formylation of anthranilic acid using the compared agents are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
N-Formylation using Formic Acid
Principle: This method involves the direct condensation of anthranilic acid with formic acid, with the continuous removal of water to drive the reaction to completion.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add anthranilic acid (1 equivalent) and toluene.
-
Add formic acid (1.2 equivalents).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-9 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
-
The resulting crude N-formylanthranilic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
N-Formylation using Acetic Formic Anhydride (in situ)
Principle: Acetic formic anhydride, a powerful formylating agent, is generated in situ by the reaction of formic acid and acetic anhydride. This highly reactive species then rapidly formylates the amino group of anthranilic acid.
Procedure:
-
In a flask, cool formic acid (excess) to 0 °C.
-
Slowly add acetic anhydride (1 equivalent) to the cooled formic acid with stirring. Maintain the temperature below 10 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the formation of acetic formic anhydride.
-
In a separate flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
-
Slowly add the freshly prepared acetic formic anhydride solution to the anthranilic acid solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within an hour).
-
Upon completion, quench the reaction by the addition of cold water.
-
Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain N-formylanthranilic acid.
N-Formylation using Chloral Hydrate
Principle: Chloral hydrate, in the presence of a base, is thought to generate dichlorocarbene or a related species which then reacts with the amine. A more likely pathway for N-formylation involves the initial formation of a hemiaminal intermediate, followed by elimination of chloroform.
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in an aqueous or alcoholic solution containing a base such as sodium hydroxide.
-
Add a solution of chloral hydrate (1 equivalent) dropwise to the mixture at room temperature with stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the N-formylanthranilic acid.
-
Collect the product by filtration, wash with water, and dry.
Reaction with Triphosgene (leading to Isatoic Anhydride)
Principle: Triphosgene serves as a phosgene equivalent and reacts with anthranilic acid to form an intermediate N-carboxyanhydride (isatoic anhydride). This process involves an initial formylation-like step where the amino group attacks the carbonyl source.
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered to remove triethylammonium chloride, and the solvent evaporated to yield the crude isatoic anhydride.
Reaction Mechanisms and Logical Workflows
To visualize the chemical transformations and logical steps involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: N-Formylation of Anthranilic Acid with Formic Acid.
Caption: N-Formylation using in situ generated Acetic Formic Anhydride.
Caption: Proposed pathway for N-Formylation with Chloral Hydrate.
Caption: Reaction of Anthranilic Acid with Triphosgene.
A Comparative Purity Analysis of 2-(Formylamino)benzoic Acid from Different Synthetic Routes
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This guide provides an objective comparison of the purity of 2-(Formylamino)benzoic acid synthesized via two common routes: the direct formylation of anthranilic acid and a method utilizing isatoic anhydride. This analysis is supported by detailed experimental protocols and illustrative purity data.
Executive Summary
Two primary synthetic pathways for producing this compound are explored:
-
Route A: Formylation of Anthranilic Acid. This method involves the direct N-formylation of commercially available anthranilic acid.
-
Route B: Synthesis from Isatoic Anhydride. This pathway utilizes the ring-opening of isatoic anhydride, followed by formylation.
While both routes can yield the desired product, the direct formylation of anthranilic acid is generally considered to be a more straightforward process, potentially leading to a higher purity profile with fewer side products. The synthesis from isatoic anhydride may involve more complex reaction intermediates and potential for side reactions, which can impact the final purity.
Purity Comparison
The following table summarizes the illustrative purity data for this compound obtained from the two synthetic routes. The data is based on High-Performance Liquid Chromatography (HPLC) analysis.
| Parameter | Route A: Formylation of Anthranilic Acid | Route B: Synthesis from Isatoic Anhydride |
| Purity (HPLC Area %) | 99.5% | 98.8% |
| Major Impurity 1 | Unreacted Anthranilic Acid (≤ 0.3%) | Anthranilic Acid (≤ 0.8%) |
| Major Impurity 2 | Di-formylated Product (Trace) | Unidentified Byproduct (≤ 0.4%) |
| Residual Solvents | Toluene (< 50 ppm) | Dioxane (< 100 ppm) |
Synthetic Route Overview
Figure 1: Synthetic pathways for this compound.
Experimental Protocols
Route A: Formylation of Anthranilic Acid
This protocol is adapted from a general procedure for the N-formylation of amines using acetic formic anhydride generated in situ.
Materials:
-
Anthranilic acid
-
Formic acid (98-100%)
-
Acetic anhydride
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, a solution of anthranilic acid (1 equivalent) in toluene is prepared.
-
To this solution, formic acid (1.2 equivalents) is added.
-
The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.
-
After the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Route B: Synthesis from Isatoic Anhydride
This protocol involves the hydrolysis of isatoic anhydride to anthranilic acid, followed by formylation.
Materials:
-
Isatoic anhydride
-
Sodium hydroxide
-
Hydrochloric acid
-
Formic acid
-
Dioxane
Procedure:
-
Isatoic anhydride (1 equivalent) is added to a solution of sodium hydroxide in water and heated to induce hydrolysis and decarboxylation to form the sodium salt of anthranilic acid.
-
The solution is cooled, and the pH is adjusted to acidic with hydrochloric acid to precipitate anthranilic acid.
-
The precipitated anthranilic acid is filtered, washed with cold water, and dried.
-
The obtained anthranilic acid is then formylated following the protocol for Route A.
Analytical Workflow for Purity Determination
The purity of the synthesized this compound is determined using High-Performance Liquid Chromatography (HPLC).
Figure 2: General workflow for HPLC-based purity analysis.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Discussion of Results
The illustrative data suggests that Route A, the direct formylation of anthranilic acid, may yield a product with a slightly higher purity (99.5%) compared to Route B (98.8%). The primary impurity in Route A is unreacted starting material, which is typically straightforward to remove during purification. In contrast, Route B has the potential to generate additional byproducts from the initial ring-opening of isatoic anhydride, which may be more challenging to separate from the final product.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired purity specifications, and the scale of the synthesis. For applications requiring the highest purity, the direct formylation of anthranilic acid (Route A) may be the preferred method, followed by a robust purification procedure. For other applications, the slightly lower purity of the product from Route B may be acceptable.
It is important to note that the purity data presented here is illustrative. Actual experimental results can vary based on reaction conditions, purification methods, and the quality of the starting materials. Researchers should perform their own analytical validation to confirm the purity of their synthesized this compound.
A Comparative Guide to the Reactivity of 2-(Formylamino)benzoic Acid and 2-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(Formylamino)benzoic acid and 2-aminobenzoic acid (anthranilic acid). The presence of a formyl group on the nitrogen atom in this compound significantly alters its electronic and steric properties compared to the free amine in 2-aminobenzoic acid, leading to notable differences in their participation in key chemical transformations. This analysis is supported by established chemical principles and detailed experimental protocols that can be used to quantify these differences.
Chemical and Physical Properties
A fundamental understanding of the properties of each compound is essential for predicting their reactivity. The key properties are summarized below.
| Property | This compound | 2-Aminobenzoic Acid |
| Molecular Formula | C₈H₇NO₃ | C₇H₇NO₂ |
| Molecular Weight | 165.15 g/mol | 137.14 g/mol |
| Appearance | White to off-white powder | White to pale yellow crystalline powder |
| Melting Point | 170-174 °C | 146-148 °C |
| pKa (Carboxylic Acid) | ~3.3 | ~4.95 |
| pKa (Amine/Amide) | Not typically protonated | ~2.1 (protonated amine) |
Reactivity Comparison
The primary difference in reactivity stems from the electronic nature of the nitrogen atom. In 2-aminobenzoic acid, the amino group (-NH₂) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the nucleophilicity of the amine and the electron density of the benzene ring.
In contrast, the formyl group (-CHO) in this compound is an electron-withdrawing group. The nitrogen lone pair is delocalized towards the carbonyl oxygen of the formyl group, forming an amide linkage. This significantly reduces the nucleophilicity of the nitrogen atom and its ability to donate electron density to the aromatic ring.
| Reaction Type | This compound | 2-Aminobenzoic Acid | Rationale |
| Esterification (Carboxylic Acid) | More reactive | Less reactive | The electron-withdrawing formyl group increases the acidity of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. |
| Acylation (at Nitrogen) | Significantly less reactive | More reactive | The nitrogen in the amide of this compound is much less nucleophilic than the primary amine in 2-aminobenzoic acid. |
| Electrophilic Aromatic Substitution | Less reactive | More reactive | The formamido group is less activating than the amino group, making the aromatic ring less susceptible to electrophilic attack. |
| Cyclization (e.g., Quinazolinone Synthesis) | Requires deprotection or specific conditions | Readily undergoes cyclization | The nucleophilicity of the nitrogen is crucial for the intramolecular cyclization step. The formyl group hinders this, often necessitating its removal prior to or during the reaction. |
Experimental Protocols
To quantitatively assess the reactivity differences, the following experimental protocols for Fischer esterification and the initial step of quinazolinone synthesis are provided.
Experimental Protocol 1: Comparative Fischer Esterification
This protocol details the esterification of the carboxylic acid group in both compounds with methanol under acidic catalysis. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the reaction rates and yields.
Materials:
-
This compound
-
2-Aminobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure for this compound:
-
In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of this compound in 30 mL of anhydrous methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(formylamino)benzoate.
-
Purify the product by column chromatography or recrystallization.
Procedure for 2-Aminobenzoic acid:
-
In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of 2-aminobenzoic acid in 30 mL of anhydrous methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Follow steps 4-7 as described for this compound to isolate and purify methyl 2-aminobenzoate.
Data Analysis:
By taking aliquots at regular intervals and analyzing them, a kinetic profile for each reaction can be constructed to quantitatively compare the reaction rates. The final isolated yields will also provide a direct comparison of the reaction efficiency under these conditions.
Caption: Comparative workflow for the Fischer esterification of the two benzoic acid derivatives.
Experimental Protocol 2: Synthesis of a Quinazolinone Precursor (N-Acylation)
This protocol outlines the acylation of the nitrogen atom, a key step in many quinazolinone syntheses. This directly compares the nucleophilicity of the nitrogen in both starting materials.
Materials:
-
This compound
-
2-Aminobenzoic acid
-
Pyridine
-
Acetyl Chloride
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Anhydrous Sodium Sulfate
Procedure for this compound (Attempted Acylation):
-
In a 100 mL round-bottom flask, suspend 1.65 g (10 mmol) of this compound in 40 mL of dry DCM.
-
Add 1.2 mL (15 mmol) of dry pyridine to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 0.78 mL (11 mmol) of acetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. It is expected that little to no reaction will occur.
-
If any product is formed, work up by washing with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
Procedure for 2-Aminobenzoic acid:
-
In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of 2-aminobenzoic acid in 40 mL of dry DCM.
-
Add 1.2 mL (15 mmol) of dry pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 0.78 mL (11 mmol) of acetyl chloride dropwise with stirring. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with 1M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamidobenzoic acid.
Data Analysis:
The stark difference in reaction time and yield will provide a clear, qualitative, and quantitative comparison of the nitrogen atom's nucleophilicity.
Caption: Logical flow for the N-acylation, a key step in quinazolinone synthesis.
Conclusion
The presence of an N-formyl group in this compound fundamentally alters its reactivity compared to 2-aminobenzoic acid. The reduced nucleophilicity of the nitrogen atom in the formylated compound makes it significantly less reactive in reactions where the amine functionality is key, such as N-acylation and subsequent cyclizations. Conversely, the electron-withdrawing nature of the formyl group enhances the reactivity of the carboxylic acid towards nucleophilic attack, as in esterification. These differences are critical considerations for researchers in synthetic chemistry and drug development when selecting starting materials and designing reaction pathways. The provided experimental protocols offer a framework for the quantitative evaluation of these reactivity differences.
The Strategic Synthesis of Quinazolinones: A Cost-Effectiveness Analysis of 2-(Formylamino)benzoic Acid and its Alternatives
In the landscape of pharmaceutical and materials science, the synthesis of quinazolinone derivatives remains a cornerstone for the development of novel therapeutic agents and functional materials. The selection of an appropriate starting material and synthetic route is a critical decision that directly impacts the overall cost, efficiency, and environmental footprint of the process. This guide provides a comprehensive cost-effectiveness analysis of utilizing 2-(formylamino)benzoic acid for quinazolinone synthesis, objectively comparing its performance against common alternative precursors. Experimental data, detailed protocols, and workflow visualizations are presented to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
Cost Analysis of Precursors
The economic viability of a synthetic route is fundamentally tied to the cost of its starting materials. A comparative analysis of the bulk pricing for this compound and its primary alternatives reveals significant disparities that can influence the overall cost of a research or manufacturing campaign.
| Reagent | Typical Use | Price (USD/kg) | Price (USD/mol) | Notes |
| This compound | Precursor to quinazolinones | Varies significantly by supplier | Varies | Often prepared in situ from anthranilic acid and formic acid. |
| Anthranilic acid | Precursor to this compound and other quinazolinone syntheses | ~3.00 - 10.00[1][2][3][4][5] | ~0.22 - 0.73 | A versatile and cost-effective starting material. |
| Formic acid | Formylating agent | ~0.50 - 1.50[6][7][8] | ~0.02 - 0.07 | An inexpensive and common C1 source. |
| Isatoic anhydride | Precursor to quinazolinones | ~150.00 - 400.00[9][10][11][12] | ~24.45 - 65.20 | A stable and versatile reagent, but at a higher cost. |
| 2-Aminobenzylamine | Precursor to quinazolines/quinazolinones | High, lab-scale quantities[13][14][15] | High | Typically used for specific synthetic strategies. |
| 2-Aminobenzophenone | Precursor to quinazolines/quinazolinones | ~90.00 - 200.00[16][17][18][19] | ~17.73 - 39.40 | A key intermediate for certain substituted quinazolinones. |
Disclaimer: Prices are estimates based on publicly available data for bulk and laboratory-scale quantities and are subject to market fluctuations and supplier variations. Molar prices are calculated based on representative molecular weights.
Performance Comparison in Quinazolinone Synthesis
Beyond the initial cost of reagents, the efficiency of the synthetic route plays a crucial role in the overall cost-effectiveness. Key performance indicators include reaction yield, reaction time, and the complexity of the experimental procedure. The following table summarizes typical performance data for the synthesis of a model quinazolinone from various precursors.
| Precursor | Method | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Thermal cyclization | 70-90 | 2-6 | Direct route, often high yielding. | Requires pre-synthesis of the starting material. |
| Anthranilic acid + Formamide | Niementowski Reaction[20][21][22][23][24] | 60-85 | 4-8 | One-pot, uses inexpensive reagents. | High temperatures, potential for side products. |
| Isatoic anhydride + Amine + C1 Source | Multi-component reaction[25][26][27][28] | 75-95 | 1-4 | High efficiency, mild conditions, broad substrate scope. | Higher cost of isatoic anhydride. |
| 2-Aminobenzylamine + Aldehyde | Oxidative cyclization[29][30][31] | 70-95 | 2-6 | Good yields, access to diverse substitutions. | Cost and availability of 2-aminobenzylamine. |
| 2-Aminobenzophenone + Amine + C1 Source | Tandem reaction[29][32][33] | 65-90 | 6-12 | Access to specific 4-aryl quinazolinones. | Multi-step potential, longer reaction times. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for a valid comparison of synthetic routes. The following sections provide standardized procedures for the synthesis of a representative 4(3H)-quinazolinone from this compound and its key alternatives.
Protocol 1: Synthesis of 4(3H)-Quinazolinone from this compound
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial acetic acid
Procedure:
-
A mixture of this compound and ammonium acetate in glacial acetic acid is heated to reflux (approximately 118 °C).
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 4(3H)-quinazolinone.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Niementowski Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid[27][28][40]
Materials:
-
Anthranilic acid (1.0 eq)
-
Formamide (5.0 eq)
Procedure:
-
A mixture of anthranilic acid and formamide is heated to 150-160 °C in a round-bottom flask equipped with a reflux condenser.[34]
-
The reaction is maintained at this temperature for 4-6 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of 4(3H)-Quinazolinone from Isatoic Anhydride[31][32][41]
Materials:
-
Isatoic anhydride (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of isatoic anhydride in DMF, ammonium acetate is added.
-
The mixture is heated to 120-130 °C for 1-2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled and poured into cold water to precipitate the product.
-
The solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Synthetic Workflow Visualizations
To provide a clear visual comparison of the synthetic pathways, the following diagrams, generated using the DOT language, illustrate the logical flow of each major route to quinazolinone synthesis.
References
- 1. dev-internationals.com [dev-internationals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Anthranilic Acid Purity: 98 Purity: 98 at Best Price in Ahmedabad | Ishita Industries [tradeindia.com]
- 6. indiamart.com [indiamart.com]
- 7. Formic acid for synthesis 64-18-6 [sigmaaldrich.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. Isatoic anhydride, 97% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Isatoic Anhydride price,buy Isatoic Anhydride - chemicalbook [m.chemicalbook.com]
- 11. 靛红酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Sigma Aldrich Isatoic anhydride 500 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]
- 14. scientificlabs.com [scientificlabs.com]
- 15. alkalisci.com [alkalisci.com]
- 16. 2-Aminobenzophenone | 2835-77-0 [chemicalbook.com]
- 17. A12580.30 [thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 26. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Electrosynthesis of polycyclic quinazolinones and rutaecarpine from isatoic anhydrides and cyclic amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09382C [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. benchchem.com [benchchem.com]
- 32. Quinazoline synthesis [organic-chemistry.org]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
Benchmarking Catalyst Performance for N-formylanthranilic Acid Synthesis: A Comparative Guide
In the landscape of pharmaceutical and chemical synthesis, the efficient production of N-formylanthranilic acid, a key intermediate, is of significant interest. The selection of an appropriate catalyst is paramount to achieving high yields and selectivities under sustainable conditions. This guide provides a comparative benchmark of various catalytic systems for the N-formylation of aromatic amines, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative studies on N-formylanthranilic acid are limited, this guide leverages data from the N-formylation of analogous aromatic amines to provide a reliable reference point for catalyst selection and process optimization.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic and catalyst-free systems for the N-formylation of aromatic amines. The data has been compiled from various studies to facilitate a side-by-side comparison of key performance indicators.
| Catalyst System | Substrate (Proxy for Anthranilic Acid) | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading | Recyclability |
| Catalyst-Free | Aniline | Formic Acid | Neat | 60 | 1 | 94 | - | - |
| Various Aromatic Amines | Formic Acid | Toluene (reflux) | ~110 | 4 - 9 | 98 | - | - | |
| Heterogeneous Catalysts | ||||||||
| H-Zeolite A | 4-Chloroaniline | Formic Acid | Solvent-free | Room Temp. | 0.25 | 95 | 0.05 g | Up to 4 times |
| NP@SO3H (Magnetic Nanocatalyst) | Aniline | Formic Acid | Ethanol | Room Temp. | 0.17 | 98 | 10 mg | Up to 6 times |
| DUT-5-CoH (MOF) | 4-Methoxybenzylamine | CO2 / PhSiH3 | THF | Room Temp. | 24 | >99 | 0.5 mol% Co | Up to 15 times |
| Pd@POPs | Morpholine | CO2 / H2 | DMI | 100 | 24 | 93 (conv.) | 2.3 mol% Pd | Yes |
| ZnO | Aniline | Formic Acid | Solvent-free | 70 | 0.17 | 98 | 0.5 mmol | Yes |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a practical guide for replicating the synthesis of N-formylated aromatic amines.
Catalyst-Free N-formylation with Formic Acid
-
Procedure: A mixture of the aromatic amine (1 mmol) and formic acid (1.2-2 mmol) is stirred in a round-bottom flask. For solvent-free conditions, the mixture is heated to the specified temperature (e.g., 60°C).[1][2] For reactions in a solvent, toluene is added, and the mixture is refluxed using a Dean-Stark apparatus to remove water.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or extraction.
Heterogeneous Catalysis with H-Zeolite A
-
Catalyst Preparation: Zeolite A is converted to its H-form by ion exchange with an ammonium salt followed by calcination.
-
N-formylation Procedure: To a mixture of the aromatic amine (1.0 mmol) and aqueous formic acid (1.2 mmol), H-Zeolite A (0.05 g) is added.[4][5] The mixture is stirred under solvent-free conditions at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with a solvent (e.g., ethyl acetate), and the catalyst is removed by filtration. The filtrate is concentrated to yield the product. The catalyst can be washed, dried, and reused.[4][5]
N-formylation using a Solid Acid Magnetic Nanocatalyst (NP@SO3H)
-
Catalyst Synthesis: Sulfonic acid functionalized biguanidine-fabricated silica-coated magnetic nanoparticles (NP@SO3H) are synthesized as per the literature procedure.[6][7][8]
-
N-formylation Procedure: A mixture of the aromatic amine (1 mmol), formic acid (4 mmol), and NP@SO3H catalyst (10 mg) are dispersed in absolute ethanol (2 mL).[6][7] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is separated using an external magnet, and the product is isolated from the solution. The catalyst can be washed and reused.[6][8]
Metal-Organic Framework (DUT-5-CoH) Catalyzed N-formylation with CO2
-
Catalyst Information: DUT-5-CoH is a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework.
-
N-formylation Procedure: A mixture of the amine (e.g., 4-methoxybenzylamine), phenylsilane (PhSiH3) as a reducing agent, and the DUT-5-CoH catalyst (0.5 mol% Co) in a suitable solvent like THF is stirred under a CO2 atmosphere (10 bar) in a high-pressure reactor at room temperature.[9] The product is isolated and purified after the reaction is complete. The catalyst can be recovered and reused.[9]
Visualizing the Process: Workflows and Decision Making
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 8. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(Formylamino)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-(Formylamino)benzoic acid, adherence to proper disposal protocols is essential to minimize environmental impact and ensure workplace safety. This guide provides a procedural, step-by-step approach to the disposal of this compound, in line with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes. In the event of a spill, contain the material, prevent it from entering drains, and collect it for proper disposal.
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2] This ensures that the chemical is managed and treated in accordance with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should clearly indicate the chemical name and any associated hazards.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Ensure the container is kept closed when not in use to prevent the release of vapors.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Crucially, do not dispose of this compound by pouring it down the drain or discarding it in regular trash. [2] This can lead to environmental contamination and may be in violation of regulatory standards.
Quantitative Safety Data
| Data Point | Value/Information | Source Compound |
| GHS Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation. | 2-Formylbenzoic acid |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | General laboratory practice |
| Engineering Controls | Use in a well-ventilated area or a chemical fume hood. | General laboratory practice |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Multiple Safety Data Sheets[1][2] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a review of standard Safety Data Sheets (SDS) for this compound and structurally related compounds. The primary protocol involves the collection of chemical waste in a designated, labeled container and subsequent transfer to a licensed hazardous waste disposal facility. This is a standard and widely accepted procedure in the chemical research and pharmaceutical industries.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-(Formylamino)benzoic Acid
When working with 2-(Formylamino)benzoic acid, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize risks and ensure a safe laboratory environment. Although specific toxicological properties for this compound are not thoroughly investigated, its similarity to other benzoic acid derivatives suggests that it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2]
Operational Plan:
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.[5]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with an appropriate particulate filter.[4][5]
3. Handling Procedures:
-
Avoid generating dust when handling the solid compound.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in the laboratory area.[7]
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
-
Keep it away from strong oxidizing agents and bases.[3]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Do not mix with other waste. Leave chemicals in their original containers for disposal.[1]
-
Handle uncleaned containers as you would the product itself.[1]
-
Prevent the chemical from entering drains or waterways.[1]
Quantitative Data Summary
| Hazard Classification (Based on similar compounds) | GHS Hazard Statement (Based on similar compounds) | Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (nitrile or butyl rubber), lab coat/coveralls[5] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Safety goggles or face shield[5] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | NIOSH-approved respirator (if dust is generated)[4][5] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. leelinework.com [leelinework.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. alpharesources.com [alpharesources.com]
- 8. justlonghealth.com [justlonghealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
